molecular formula C12H22N2O2 B566696 Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1246034-93-4

Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B566696
CAS No.: 1246034-93-4
M. Wt: 226.32
InChI Key: WOEVFMCHVPQPPS-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate is a valuable spirocyclic chemical building block utilized in medicinal chemistry and drug discovery research. Its unique diazaspiro[3.5]nonane scaffold provides a rigid, three-dimensional structure that is highly desirable for constructing complex molecules and exploring novel chemical space in the design of bioactive compounds . This compound is particularly useful as a synthetic intermediate for the development of potential therapeutic agents. Spirocyclic scaffolds like this one are frequently investigated for their application as protease inhibitors and receptor modulators, as the structure can be used to efficiently orient pharmacophoric groups . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's stability and allows for selective deprotection under mild acidic conditions, facilitating further synthetic elaboration into target molecules . This makes it a versatile and reliable intermediate for complex molecule construction in pharmaceutical research and development .

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(9-14)6-4-5-7-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEVFMCHVPQPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719159
Record name tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246034-93-4
Record name tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
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Foundational & Exploratory

Technical Guide: Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate. Due to the limited publicly available data for this specific isomer, some information is based on closely related compounds and general principles of medicinal chemistry.

Core Properties

This compound is a heterocyclic organic compound featuring a spirocyclic scaffold. The diazaspiro[3.5]nonane core consists of an azetidine ring and a piperidine ring sharing a single carbon atom. The tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen at the 2-position of the azetidine ring. This structure is of interest in medicinal chemistry as a versatile building block for the synthesis of more complex molecules with three-dimensional character.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂PubChem
Molecular Weight 226.32 g/mol PubChem
XLogP3 1.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Exact Mass 226.168127949 g/mol PubChem
Monoisotopic Mass 226.168127949 g/mol PubChem
Topological Polar Surface Area 32.9 ŲPubChem
Heavy Atom Count 16PubChem
Complexity 279PubChem

Note: Data is for the 5-carboxylate isomer (PubChem CID: 56962136) and should be used as an approximation for the 2-carboxylate isomer.[1]

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed literature. However, based on synthetic routes for analogous diazaspiro[3.5]nonane derivatives found in patent literature, a plausible synthetic strategy can be proposed.

Representative Synthetic Workflow

The synthesis of diazaspiro[3.5]nonane scaffolds often involves multi-step sequences that may include cyclization and protection/deprotection steps. A general workflow could involve the construction of the spirocyclic core followed by the introduction of the Boc protecting group at the desired nitrogen atom.

G General Synthetic Workflow for Diazaspiro[3.5]nonanes A Starting Materials (e.g., Substituted Piperidinone and Azetidine Precursors) B Cyclization Reaction (e.g., Intramolecular Condensation or Ring Closure) A->B Reaction Conditions C Formation of Diazaspiro[3.5]nonane Core B->C Yields Intermediate D Selective Boc Protection (Di-tert-butyl dicarbonate, Base) C->D Protection E This compound D->E Final Product F Purification (e.g., Column Chromatography) E->F Work-up

A plausible synthetic workflow for diazaspiro[3.5]nonanes.

Applications in Drug Discovery

While specific biological activities for this compound have not been reported, spirocyclic scaffolds are of significant interest in medicinal chemistry. They are considered "privileged building blocks" for the development of novel therapeutics.

The introduction of spirocyclic moieties, such as the diazaspiro[3.5]nonane core, into drug candidates can lead to several advantageous properties:

  • Increased Three-Dimensionality: Moving away from flat, aromatic structures can improve compound solubility, metabolic stability, and target-binding selectivity.

  • Novel Chemical Space: Spirocycles provide access to unique molecular geometries that can be explored for novel interactions with biological targets.

  • Bioisosteric Replacement: The diazaspiro[3.5]nonane scaffold can be used as a bioisostere for other cyclic systems, such as piperazine or morpholine, potentially improving pharmacokinetic properties while maintaining or enhancing biological activity.

A related isomer, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, has been utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that induce the degradation of specific target proteins. This suggests that other diazaspiro[3.5]nonane isomers, including the 2,5-derivative, could also find utility as scaffolds or linkers in various drug discovery applications.

G Role of Spirocyclic Scaffolds in Drug Discovery A Spirocyclic Building Block (e.g., this compound) B Lead Compound Optimization A->B Incorporation into C Improved Physicochemical Properties (Solubility, Metabolic Stability) B->C Leads to D Enhanced Target Binding (Selectivity, Affinity) B->D Leads to E Novel Biological Activity B->E May result in F Drug Candidate C->F D->F E->F

The strategic use of spirocyclic building blocks in medicinal chemistry.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its spirocyclic nature offers the potential to create novel, three-dimensional molecules with improved pharmacological properties. While detailed experimental data and biological activity for this specific isomer are currently lacking in the public domain, the established importance of related spirocyclic scaffolds suggests that it holds promise for the development of future therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.

References

Physicochemical Properties of Boc-Protected Diazaspirononanes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected diazaspirononanes are a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional spirocyclic core offers a unique structural scaffold that can be exploited to develop novel therapeutic agents with improved pharmacological profiles. The presence of two nitrogen atoms within the spirocyclic system provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical and biological properties. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed during the synthesis of diazaspirononane-based compounds to control reactivity and enable selective functionalization.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of two key isomers: tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate and tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate. This document summarizes available quantitative data, details relevant experimental protocols, and presents visualizations of their application in drug discovery and their synthesis.

Core Physicochemical Properties

The physicochemical properties of Boc-protected diazaspirononanes are crucial for their application in drug development, influencing factors such as solubility, permeability, and metabolic stability. Below is a summary of the available data for two common isomers.

Table 1: Physicochemical Properties of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂[1][2]
Molecular Weight 240.34 g/mol [1][2]
Physical Form Solid or Semi-solid or liquid or lump[3]
Boiling Point (Predicted) 337.0 ± 35.0 °C[1]
Density (Predicted) 1.07 ± 0.1 g/cm³[1]
Flash Point (Predicted) 157.629 °C[1]
Refractive Index (Predicted) 1.515[1]
Calculated XLogP3 1.4[2]
Topological Polar Surface Area 41.6 Ų[2]
pKa (Predicted) Not Available
Melting Point Not Available
Solubility Colorless to light yellow liquid with good solubility.[1]
Storage Conditions Keep in dark place, sealed in dry, 2-8°C.[3]
Table 2: Physicochemical Properties of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂[4]
Molecular Weight 240.34 g/mol [4]
Physical Form Colorless and transparent liquid[4]
Boiling Point 337 °C[4]
Density 1.07 g/cm³[4]
Flash Point 158 °C[4]
Vapor Pressure 2.27E-05 mmHg at 25°C[4]
Refractive Index 1.533[4]
Calculated XLogP3 -0.9[5]
Topological Polar Surface Area 41.1 Ų[5]
pKa (Predicted) 11.04 ± 0.20[6]
Melting Point Not Available
Solubility Soluble in some organic solvents such as ether, chloroform and dimethylformamide.[7]

Experimental Protocols

Accurate determination of physicochemical properties is essential for the successful development of drug candidates. The following section provides detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[8]

Objective: To determine the melting point range of a solid Boc-protected diazaspirononane.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[9]

  • Thermometer[9]

  • Spatula[10]

  • Mortar and pestle (optional, for grinding crystals)[11]

  • Solid sample of the Boc-protected diazaspirononane

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[8] If necessary, gently grind the crystalline sample in a mortar.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample to a height of 1-2 mm.[9]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Place the capillary tube in the sample holder of the apparatus.

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Immerse the thermometer and capillary tube in the oil bath of the Thiele tube.[11]

  • Heating:

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting point range.[11]

    • Allow the apparatus to cool. For an accurate measurement, heat the sample slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).[11]

    • Record the temperature at which the last solid crystal melts (the completion of melting).[11]

    • The recorded range is the melting point of the sample. A pure compound will typically have a sharp melting point range of 0.5-1.0°C.

Solubility Determination in Organic Solvents

Objective: To qualitatively or quantitatively determine the solubility of a Boc-protected diazaspirononane in various organic solvents.

Materials:

  • Sample of Boc-protected diazaspirononane

  • A selection of organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol, dimethylformamide, dimethyl sulfoxide)

  • Small test tubes or vials

  • Vortex mixer or sonicator

  • Analytical balance

Qualitative Procedure:

  • Place a small, known amount of the compound (e.g., 1-5 mg) into a test tube.

  • Add a small volume of the chosen solvent (e.g., 0.1 mL) and agitate the mixture using a vortex mixer or sonicator.

  • Observe if the solid dissolves completely.

  • If the solid dissolves, the compound is soluble in that solvent at that concentration.

  • If the solid does not dissolve, incrementally add more solvent and continue to agitate until the solid dissolves or a large volume of solvent has been added, indicating poor solubility.

Quantitative Procedure (Gravimetric Method):

  • Add an excess amount of the compound to a vial containing a known volume of the solvent.

  • Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle or centrifuge the sample.

  • Carefully transfer a known volume of the supernatant to a pre-weighed vial.

  • Evaporate the solvent from the supernatant completely.

  • Weigh the vial containing the dried residue. The difference in weight corresponds to the amount of dissolved compound.

  • Calculate the solubility in terms of mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable nitrogen atom(s) in the diazaspirononane core.

Materials:

  • Boc-protected diazaspirononane sample

  • Calibrated pH meter and electrode

  • Burette

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the Boc-protected diazaspirononane and dissolve it in a known volume of deionized water. If the compound is not sufficiently water-soluble, a co-solvent such as methanol or ethanol may be used.

  • Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titration:

    • If the free amine is being titrated, slowly add the standardized HCl solution from the burette in small increments.

    • If the protonated form is being titrated, slowly add the standardized NaOH solution.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated (or deprotonated). This corresponds to the midpoint of the steepest part of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of a Boc-protected diazaspirononane between n-octanol and water.

Materials:

  • Boc-protected diazaspirononane sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

  • Sample Preparation: Dissolve a known amount of the Boc-protected diazaspirononane in either the water-saturated n-octanol or the n-octanol-saturated water. The initial concentration should be accurately known.

  • Partitioning:

    • Place a known volume of the prepared solution into a separatory funnel or vial.

    • Add an equal volume of the other pre-saturated solvent.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Quantification:

    • Carefully remove a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]water.

    • LogP is the logarithm of the partition coefficient: LogP = log(P).

Applications in Drug Discovery: PROTACs

Boc-protected diazaspirononanes, particularly the 2,8-diazaspiro[4.5]decane scaffold, have emerged as valuable linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[12][13] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12]

A notable application is in the design of PROTACs targeting Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in various cancers.[14] In these PROTACs, the 2,8-diazaspiro[4.5]decane linker connects an EZH2 inhibitor to a ligand for an E3 ligase, such as Cereblon (CRBN).[14]

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for an EZH2-targeting PROTAC utilizing a diazaspirononane linker.

PROTAC_Mechanism PROTAC EZH2 PROTAC (diazaspirononane linker) Ternary_Complex Ternary Complex (PROTAC-EZH2-E3 Ligase) PROTAC->Ternary_Complex Binds to EZH2 EZH2 (Target Protein) EZH2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_EZH2 Ubiquitinated EZH2 Ternary_Complex->Ub_EZH2 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_EZH2->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of EZH2 degradation by a PROTAC with a diazaspirononane linker.

Synthesis Workflow

The synthesis of Boc-protected diazaspirononanes often involves multi-step reaction sequences. The following diagram outlines a general workflow for the preparation of a Boc-protected 2,8-diazaspiro[4.5]decane derivative.

Synthesis_Workflow Start Starting Material (e.g., Diethyl malonate) Step1 Cyclization Reaction Start->Step1 Intermediate1 Cyclic Intermediate Step1->Intermediate1 Step2 Functional Group Transformation Intermediate1->Step2 Intermediate2 Functionalized Intermediate Step2->Intermediate2 Step3 Ring Formation Intermediate2->Step3 Intermediate3 Diazaspirodecane Core Step3->Intermediate3 Step4 Boc Protection Intermediate3->Step4 Final_Product Boc-Protected Diazaspirononane Step4->Final_Product

Caption: A generalized synthetic workflow for Boc-protected diazaspirononanes.

This guide provides a foundational understanding of the physicochemical properties of Boc-protected diazaspirononanes and their relevance in contemporary drug discovery. The provided data and protocols are intended to support researchers in the synthesis, characterization, and application of these versatile chemical scaffolds.

References

The 2,5-Diazaspiro[3.5]nonane Scaffold: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a perpetual endeavor in medicinal chemistry. Among the vast and diverse landscape of heterocyclic compounds, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, conformational rigidity, and ability to present substituents in unique spatial arrangements. The 2,5-diazaspiro[3.5]nonane core, a unique structural motif featuring a four-membered azetidine ring fused to a six-membered piperidine ring through a spiro carbon, is emerging as a promising scaffold in the design of innovative therapeutic agents. Its distinct architecture offers a versatile platform for the development of compounds with tailored pharmacological profiles.

This technical guide provides a comprehensive overview of the 2,5-diazaspiro[3.5]nonane scaffold and its close analogue, the 2,7-diazaspiro[3.5]nonane scaffold, in the context of medicinal chemistry. We delve into the synthesis of these core structures, present a case study of their application in the development of potent and selective KRAS G12C inhibitors, and provide detailed experimental protocols and quantitative data to facilitate further research and development in this exciting area.

Synthesis of the 2,5-Diazaspiro[3.5]nonane Core

The synthesis of the 2,5-diazaspiro[3.5]nonane scaffold, while not extensively documented in peer-reviewed literature, can be approached through multi-step sequences, often involving the construction of the azetidine and piperidine rings followed by spirocyclization. A protected form of the scaffold, tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate, is commercially available, indicating its accessibility for derivatization.

A patented method for a related compound, 7-oxo-2-azaspiro[3.5]nonane, provides insights into the construction of the azaspiro[3.5]nonane framework. This synthesis involves a two-step process:

  • First Cyclization: A first cyclization reaction is carried out on appropriate starting materials in the presence of an acid binding agent, a phase transfer catalyst, and an iodo metal salt in N,N-dimethylformamide to yield an intermediate.

  • Second Cyclization: The intermediate then undergoes a second cyclization reaction with lithium aluminum hydride to form the 7-oxo-2-azaspiro[3.5]nonane core.

While this patented method is for a related analogue, it highlights a potential strategy for accessing the 2,5-diazaspiro[3.5]nonane core through judicious selection of starting materials and reaction conditions.

Case Study: 2,7-Diazaspiro[3.5]nonane Derivatives as Covalent Inhibitors of KRAS G12C

A significant application of a close analogue, the 2,7-diazaspiro[3.5]nonane scaffold, has been demonstrated in the development of covalent inhibitors targeting the KRAS G12C mutation, a key driver in various cancers.[1] The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety serves as a crucial pharmacophore that positions an acrylamide "warhead" to form a covalent bond with the mutant cysteine residue in the Switch-II pocket of the KRAS G12C protein.[1]

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity and metabolic stability of a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives.

CompoundKRAS G12C pERK IC50 (nM)NCI-H358 Cell Growth IC50 (nM)Human Liver Microsome Stability (% remaining after 30 min)Mouse Liver Microsome Stability (% remaining after 30 min)
5a 131.89194
5b 101.69295
5c 8.51.39396
7b 4.20.89598

Data extracted from Bioorg Med Chem. 2022 Oct 1:71:116949.

KRAS G12C Signaling Pathway

The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation abrogates the GTPase activity, leading to constitutive activation of downstream pro-proliferative pathways. Covalent inhibitors targeting KRAS G12C lock the protein in its inactive state, thereby inhibiting downstream signaling.

KRAS_Signaling cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP loading KRAS_GTP KRAS G12C-GTP (Active) KRAS_GTP->KRAS_GDP Intrinsic GTP hydrolysis (impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2,7-Diazaspiro[3.5]nonane Derivative (Covalent Inhibitor) Inhibitor->KRAS_GDP Covalent Binding to Cys12

KRAS G12C signaling and inhibition.
Experimental Protocols

Synthesis of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives

A general synthetic route to the title compounds is outlined below.

Synthesis_Workflow start Commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate step1 Deprotection (e.g., TFA/DCM) start->step1 intermediate1 2,7-diazaspiro[3.5]nonane step1->intermediate1 step2 Coupling with substituted quinazoline (e.g., Buchwald-Hartwig amination) intermediate1->step2 intermediate2 Substituted 7-(quinazolin-4-yl)-2,7-diazaspiro[3.5]nonane step2->intermediate2 step3 Acryloylation (Acryloyl chloride, base) intermediate2->step3 product 1-{7-(Substituted quinazolin-4-yl)-2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one step3->product

General synthetic workflow.

Detailed Protocol for the Synthesis of Compound 7b:

To a solution of the corresponding Boc-protected 2,7-diazaspiro[3.5]nonane derivative in dichloromethane (DCM) is added trifluoroacetic acid (TFA). The reaction mixture is stirred at room temperature until completion of the deprotection, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure. The resulting residue is coupled with the appropriate substituted quinazoline derivative using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The reaction is typically carried out in a solvent like dioxane with a suitable palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) at elevated temperature. After purification by column chromatography, the intermediate is dissolved in DCM and treated with acryloyl chloride in the presence of a base such as triethylamine at 0°C. The reaction is stirred until completion, and the final product is purified by column chromatography.

KRAS G12C pERK Inhibition Assay

This assay measures the ability of the compounds to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.

  • Cell Culture: NCI-H358 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: The protein concentration of the cell lysates is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The band intensities for pERK and total ERK are quantified, and the ratio of pERK to total ERK is calculated. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Growth Inhibition Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cells.

  • Cell Seeding: NCI-H358 cells are seeded in 96-well plates at a suitable density.

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds and incubated for a prolonged period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is measured using a plate reader, and the IC50 value is calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Conclusion

The 2,5-diazaspiro[3.5]nonane scaffold and its isomers represent a valuable addition to the medicinal chemist's toolbox. Their unique three-dimensional structure provides a foundation for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The successful application of the 2,7-diazaspiro[3.5]nonane core in the development of potent KRAS G12C inhibitors underscores the potential of this scaffold in oncology and beyond. The detailed synthetic strategies and biological evaluation protocols provided in this guide are intended to empower researchers to further explore the therapeutic utility of this promising class of compounds. As our understanding of the synthesis and structure-activity relationships of diazaspiro[3.5]nonane derivatives continues to grow, we can anticipate the emergence of new clinical candidates based on this versatile and compelling scaffold.

References

An In-depth Technical Guide to the Structural Analysis of Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis of Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogs and computational predictions to infer its structural characteristics. The guide details generalized experimental protocols for spectroscopic and crystallographic analysis and presents a logical workflow for the structural elucidation of novel diazaspirocyclic compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of spirocyclic scaffolds in drug discovery.

Introduction

The diazaspiro[3.5]nonane scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which allows for precise orientation of substituents in chemical space. The introduction of a tert-butoxycarbonyl (Boc) protecting group, as in this compound, provides a versatile handle for further synthetic modifications. A thorough understanding of the structural features of this scaffold is crucial for the rational design of novel therapeutic agents.

This guide focuses on the structural analysis of the 2,5-diazaspiro[3.5]nonane isomer. It is important to distinguish this from other isomers, such as the 2,6- and 2,7-diazaspiro[3.5]nonane derivatives, where the nitrogen positions within the spirocyclic system differ, leading to distinct chemical and structural properties.

Isomeric Forms of Boc-protected Diazaspiro[3.5]nonane

The precise arrangement of the nitrogen atoms in the diazaspiro[3.5]nonane core is critical. The diagram below illustrates the constitutional isomers relevant to this guide.

Isomers Isomers of Diazaspiro[3.5]nonane cluster_25 2,5-Diazaspiro[3.5]nonane cluster_26 2,6-Diazaspiro[3.5]nonane cluster_27 2,7-Diazaspiro[3.5]nonane a a b b c c

Caption: Constitutional isomers of the diazaspiro[3.5]nonane scaffold.

Physicochemical and Computed Properties

While experimental data on this compound is scarce, computational properties provide a baseline for its characteristics. The following table summarizes key computed data from PubChem for the target molecule and its 2,7-isomer for comparison.

PropertyThis compoundTert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate[1]
Molecular Formula C₁₂H₂₂N₂O₂C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol 226.32 g/mol
IUPAC Name This compoundtert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
CAS Number 1246035-53-9236406-55-6
Topological Polar Surface Area 32.9 Ų32.9 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33

Spectroscopic Analysis (Predicted and Analog-Based)

Direct spectroscopic data for this compound is not available in the reviewed literature. This section provides an expected spectroscopic profile based on data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm) and a series of multiplets for the protons on the azetidine and piperidine rings. The chemical shifts will be influenced by the nitrogen atoms and the carbamate group.

¹³C NMR: The carbon NMR would display signals for the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~155 ppm), and the spirocyclic carbons.

The following table presents ¹H and ¹³C NMR data for a related compound, Tert-butyl 6-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate, to provide a reference for expected chemical shift ranges.

Tert-butyl 6-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate
¹H NMR (300 MHz, CDCl₃)
δ (ppm)
8.13
7.44
6.61
6.27
4.10
4.09
1.43
¹³C NMR (75 MHz, CDCl₃)
δ (ppm)
160.1
155.8
148.0
137.0
113.3
106.0
79.7
60.8, 59.5
33.4
28.4

Data adapted from supporting information for a study on 2,6-diazaspiro[3.3]heptanes.[2]

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band for the carbamate carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. C-H stretching vibrations for the aliphatic rings and the Boc group would appear around 2850-3000 cm⁻¹, and the N-H stretching of the secondary amine would be observed as a weaker band around 3300-3500 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and conformational details.

Current Status: As of this writing, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC).

A hypothetical workflow for obtaining and analyzing the crystal structure is presented below.

Xray_Workflow A Synthesis and Purification of This compound B Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Single Crystal X-ray Diffraction Data Collection B->C D Structure Solution and Refinement C->D E Analysis of Structural Parameters (bond lengths, angles, torsion angles) D->E F Deposition in Crystallographic Database (e.g., CCDC) E->F

Caption: Generalized workflow for X-ray crystallographic analysis.

Experimental Protocols

Detailed experimental protocols for the structural characterization of diazaspiro[3.5]nonane derivatives are crucial for reproducible research.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use proton decoupling to simplify the spectrum. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

  • Spectral Analysis: Integrate the ¹H NMR signals and assign chemical shifts based on 2D NMR correlations and comparison with related structures.

General Protocol for Single-Crystal X-ray Diffraction
  • Crystal Selection: Under a microscope, select a single, well-formed crystal and mount it on a suitable goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. Collect a full sphere of diffraction data, typically using Mo Kα radiation (λ = 0.71073 Å).

  • Data Reduction: Integrate the raw diffraction images and apply corrections for Lorentz and polarization effects. An absorption correction may also be necessary.

  • Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the structure.

  • Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares methods. Locate and refine hydrogen atoms.

  • Validation: Validate the final structure using software like CHECKCIF to ensure the model is chemically and crystallographically sound.

Conclusion

While a complete, experimentally verified structural analysis of this compound is not yet publicly available, this guide provides a robust framework for its characterization. By leveraging computational data and spectroscopic information from closely related analogs, researchers can make well-informed predictions about its structural properties. The provided generalized protocols for NMR and X-ray crystallography serve as a practical starting point for laboratories working with this and other novel spirocyclic scaffolds. The continued investigation of such molecules is vital for advancing the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on the Solubility of Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on predicted solubility based on structural analogs and provides detailed experimental protocols for determining solubility in a laboratory setting.

Predicted Solubility Profile

This compound is a bifunctional molecule featuring a spirocyclic diamine core partially protected by a tert-butyloxycarbonyl (Boc) group. The solubility of this compound is influenced by the interplay between the polar amine functionality and the nonpolar Boc-protected amine and the spirocyclic aliphatic framework.

Based on the general solubility principles of similar Boc-protected amines and spirocyclic compounds, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). These solvents can effectively solvate the entire molecule.

  • Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol. The presence of the Boc group may limit extensive hydrogen bonding with the solvent.

  • Low Solubility: Predicted in nonpolar solvents such as hexanes, pentane, and toluene. The polarity of the unprotected amine group will likely hinder dissolution in these solvents.

  • Aqueous Solubility: Expected to be low in neutral water but may increase in acidic aqueous solutions due to the protonation of the free secondary amine, forming a more soluble salt.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various organic solvents at different temperatures is not available in published scientific journals or patents. Researchers are encouraged to determine this data experimentally based on their specific needs.

Table 1: Quantitative Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)
Data Not Available--
Data Not Available--
Data Not Available--
Data Not Available--
Data Not Available--

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, the following established experimental protocols can be employed.

1. Gravimetric Method (Shake-Flask Method)

This is a standard and reliable method for determining the equilibrium solubility of a compound.

  • Materials:

    • This compound

    • Selected organic solvents (e.g., Dichloromethane, Methanol, Hexane)

    • Scintillation vials or sealed flasks

    • Thermostatically controlled shaker or incubator

    • Analytical balance

    • Filtration apparatus (e.g., syringe filters with appropriate membrane)

    • Evaporation equipment (e.g., rotary evaporator or vacuum oven)

  • Procedure:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Record the initial mass of the compound.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, allow the solution to stand undisturbed for a short period to let any undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

    • Transfer the filtered solution to a pre-weighed container.

    • Evaporate the solvent from the filtered solution under reduced pressure or in a vacuum oven until a constant weight of the dissolved solid is obtained.

    • Weigh the container with the dried residue.

    • Calculate the solubility by dividing the mass of the dissolved solid by the volume of the solvent used.

2. High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a miniaturized version of the shake-flask method can be used.

  • Materials:

    • 96-well plates (with sealing mats)

    • Automated liquid handler (optional)

    • Plate shaker

    • Plate reader (e.g., UV-Vis spectrophotometer) or HPLC-MS

  • Procedure:

    • Dispense a known amount of this compound into each well of a 96-well plate.

    • Add a known volume of different organic solvents to the wells.

    • Seal the plate and shake it at a controlled temperature to reach equilibrium.

    • Centrifuge the plate to pellet the undissolved solid.

    • Transfer the supernatant to a new plate.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., by creating a calibration curve with UV-Vis spectroscopy or HPLC-MS).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the gravimetric method.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_calculation Calculation A Weigh excess solute B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow undissolved solid to settle C->D E Filter supernatant D->E F Evaporate solvent from a known volume of filtrate E->F G Weigh dried residue F->G H Calculate solubility (mass/volume) G->H

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine precise quantitative data tailored to their specific applications.

In-Depth Technical Guide on the Stability of Boc-Protected 2,5-Diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate, a key building block in modern medicinal chemistry. Understanding the stability profile of this spirocyclic scaffold is crucial for ensuring the integrity, shelf-life, and efficacy of drug candidates and final pharmaceutical products. This document outlines the known stability characteristics, potential degradation pathways, and detailed experimental protocols for assessing the stability of this compound.

Introduction to Boc-Protected 2,5-Diazaspiro[3.5]nonane

The 2,5-diazaspiro[3.5]nonane core is a valuable scaffold in drug discovery due to its rigid, three-dimensional structure, which allows for precise orientation of substituents in pharmacologically relevant space. The tert-butoxycarbonyl (Boc) protecting group is commonly employed to mask one of the amine functionalities during multi-step syntheses, enabling selective functionalization of the other nitrogen atom. The stability of this Boc-protected intermediate is a critical parameter that influences reaction conditions, purification methods, and storage protocols.

Chemical Stability Profile

The stability of Boc-protected 2,5-diazaspiro[3.5]nonane is primarily dictated by the lability of the Boc group under various conditions. Generally, tert-butyl carbamates are known to be sensitive to acidic conditions while exhibiting greater stability towards basic and nucleophilic reagents.

pH Stability

The primary degradation pathway for Boc-protected amines is acid-catalyzed hydrolysis. The rate of this hydrolysis is highly dependent on the pH of the medium.

  • Acidic Conditions (pH < 4): The Boc group is readily cleaved under strongly acidic conditions. This is the basis for its use as a protecting group, as it can be removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The acidic environment protonates the carbonyl oxygen of the carbamate, facilitating the departure of the stable tert-butyl cation.

  • Neutral Conditions (pH 6-8): The compound is generally stable at neutral pH under ambient temperatures.

  • Basic Conditions (pH > 9): Boc-protected amines are largely stable under basic conditions, making them compatible with a wide range of base-mediated reactions.

Table 1: General pH Stability of Boc-Protected Amines

pH RangeStabilityPrimary Degradation Pathway
< 4LowAcid-catalyzed hydrolysis (deprotection)
4 - 6ModerateSlow hydrolysis
6 - 8HighGenerally stable
> 9HighGenerally stable
Thermal Stability

Thermal degradation of Boc-protected amines can occur, although they are generally more stable than other carbamate protecting groups. The specific decomposition temperature for Boc-protected 2,5-diazaspiro[3.5]nonane is not extensively reported in the literature, but it is advisable to store the compound at refrigerated temperatures (2-8 °C) to ensure long-term stability.

Photostability
Oxidative Stability

The susceptibility of the diazaspiro[3.5]nonane core to oxidation, and the stability of the Boc group in the presence of oxidizing agents, should be evaluated. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

Potential Degradation Pathways

The primary degradation pathway of concern is the cleavage of the Boc protecting group.

Boc-2,5-diazaspiro[3.5]nonane Boc-2,5-diazaspiro[3.5]nonane 2,5-Diazaspiro[3.5]nonane 2,5-Diazaspiro[3.5]nonane Boc-2,5-diazaspiro[3.5]nonane->2,5-Diazaspiro[3.5]nonane Acidic Conditions (H+) tert-Butanol tert-Butanol Boc-2,5-diazaspiro[3.5]nonane->tert-Butanol Hydrolysis Isobutylene Isobutylene Boc-2,5-diazaspiro[3.5]nonane->Isobutylene Elimination CO2 CO2

Caption: Primary degradation pathway of Boc-protected 2,5-diazaspiro[3.5]nonane.

Under acidic conditions, the Boc group is removed to yield the free 2,5-diazaspiro[3.5]nonane, along with byproducts such as tert-butanol, isobutylene, and carbon dioxide. The formation of these byproducts should be monitored during stability studies.

Experimental Protocols

To thoroughly assess the stability of Boc-protected 2,5-diazaspiro[3.5]nonane, a series of forced degradation studies should be performed. These studies are designed to accelerate the degradation process and identify potential degradation products and pathways.

Synthesis and Purification

A reliable synthesis and purification protocol is essential to ensure the starting material is of high purity for stability testing.

Synthesis of this compound:

While several synthetic routes are patented, a general approach involves the multi-step synthesis from commercially available starting materials, culminating in the selective Boc protection of the 2,5-diazaspiro[3.5]nonane core.

Purification Protocol:

Purification is typically achieved through column chromatography on silica gel, followed by recrystallization or salt formation to obtain a highly pure solid. The purity should be confirmed by analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Forced Degradation Study Protocol

The following protocol outlines a general procedure for conducting forced degradation studies on Boc-protected 2,5-diazaspiro[3.5]nonane.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Prepare Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Prepare Stock Solution->Thermal Degradation Photolytic Degradation Photolytic Degradation Prepare Stock Solution->Photolytic Degradation Neutralize Samples Neutralize Samples Acid Hydrolysis->Neutralize Samples Base Hydrolysis->Neutralize Samples Dilute Samples Dilute Samples Oxidative Degradation->Dilute Samples Thermal Degradation->Dilute Samples Photolytic Degradation->Dilute Samples Neutralize Samples->Dilute Samples HPLC Analysis HPLC Analysis Dilute Samples->HPLC Analysis LC-MS Analysis LC-MS Analysis Dilute Samples->LC-MS Analysis

Caption: Workflow for a forced degradation study.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60 °C24, 48, 72 hours
Base Hydrolysis0.1 M NaOH60 °C24, 48, 72 hours
Oxidative3% H₂O₂Room Temperature24, 48, 72 hours
ThermalSolid State80 °C7 days
PhotolyticICH compliant lightRoom TemperatureAs per ICH Q1B

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Boc-protected 2,5-diazaspiro[3.5]nonane in a suitable solvent (e.g., acetonitrile/water).

  • Application of Stress: Subject aliquots of the stock solution to the stress conditions outlined in Table 2. A control sample should be stored under normal conditions.

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution to approximately pH 7 before analysis.

  • Analysis: Analyze the stressed samples and the control at specified time points using a validated stability-indicating HPLC method. LC-MS can be used to identify the mass of degradation products.

Analytical Methods

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer).

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is invaluable for the identification and structural elucidation of degradation products by providing mass-to-charge ratio information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR can be used to confirm the structure of the starting material and to identify major degradation products after isolation.

Summary and Recommendations

Boc-protected 2,5-diazaspiro[3.5]nonane is a key synthetic intermediate whose stability is critical for its successful application in drug development. The primary stability concern is its susceptibility to acid-catalyzed hydrolysis, leading to deprotection. It is generally stable under neutral and basic conditions.

For researchers and drug development professionals, it is recommended to:

  • Store the compound at refrigerated temperatures (2-8 °C).

  • Avoid acidic conditions during workup and purification unless deprotection is intended.

  • Conduct comprehensive forced degradation studies as part of the pre-formulation and formulation development process.

  • Develop and validate a stability-indicating analytical method early in the development timeline to accurately monitor the purity and degradation of the compound.

By understanding and controlling the stability of Boc-protected 2,5-diazaspiro[3.5]nonane, scientists can ensure the quality and reliability of their synthetic intermediates and final drug products.

The Rise of Spirocyclic Diamines: A Technical Guide to Unlocking New Dimensions in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical matter with enhanced therapeutic potential has led drug discovery scientists to explore beyond the traditional flat, aromatic landscapes of molecular architecture. Among the most promising of these new frontiers are spirocyclic scaffolds, which offer a unique combination of three-dimensionality, conformational rigidity, and synthetic accessibility. This in-depth technical guide provides a comprehensive introduction to the burgeoning field of spirocyclic diamines, detailing their synthesis, biological applications, and the strategic advantages they offer in the development of next-generation therapeutics.

Introduction: Escaping Flatland with Spirocyclic Diamines

The over-reliance on flat, sp2-hybridized carbocyclic and heterocyclic rings in drug design has often led to challenges in achieving target selectivity, optimizing pharmacokinetic properties, and avoiding off-target toxicities. Spirocycles, characterized by two rings sharing a single common atom, introduce a defined three-dimensional geometry that can significantly improve molecular properties.[1] The incorporation of diamine functionalities into these spirocyclic frameworks provides crucial handles for molecular recognition, enabling interactions with a wide array of biological targets, and for modulating physicochemical properties such as solubility and basicity.

The rigid nature of the spirocyclic core restricts the conformational freedom of appended functional groups, leading to a more precise presentation of pharmacophoric elements to the target protein.[2] This pre-organization can result in a lower entropic penalty upon binding, potentially leading to higher binding affinities and improved selectivity. Furthermore, the introduction of sp3-rich centers in spirocyclic diamines often leads to improved metabolic stability and aqueous solubility, key attributes for successful drug candidates.[3]

Synthesis of Spirocyclic Diamine Scaffolds

The synthetic accessibility of spirocyclic diamines is a key enabler of their exploration in drug discovery. Several robust and versatile methods have been developed to construct these complex architectures.

Dearomatising Intramolecular Diamination of Phenols

One elegant approach to synthesize spirocyclic 1,2-diamines involves the dearomatising intramolecular diamination of phenols.[4][5] This method utilizes a pendant urea or a similar nitrogen-containing nucleophile to achieve a stereocontrolled cyclization onto a phenol ring, which is activated by an oxidant.

Experimental Protocol: Synthesis of a Spirotricyclic Urea Derivative [4][6]

  • Materials: N-(4-hydroxyphenyl)propyl-N'-phenylurea (1.0 eq.), phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.1 eq.), hexafluoroisopropanol (HFIP), dichloromethane (DCM).

  • Procedure:

    • To a solution of N-(4-hydroxyphenyl)propyl-N'-phenylurea in a 1:1 mixture of HFIP and DCM (0.2 M concentration) at 0 °C, add PIFA (1.1 equivalents).

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Allow the reaction to warm to room temperature and continue stirring for 3-24 hours, monitoring by TLC or LC-MS until completion.

    • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired spirotricyclic urea derivative.

Synthesis of Spiro[3.3]heptane-1,6-diamines

Spiro[3.3]heptane-based diamines represent another important class of these scaffolds, often considered as constrained bioisosteres of cyclohexane. Their synthesis has been systematically explored, providing access to all stereoisomers.[4][7]

Experimental Protocol: Synthesis of Monoprotected Spiro[3.3]heptane-1,6-diamine [4][8]

  • Materials: Diethyl 2,6-dioxospiro[3.3]heptane-1,5-dicarboxylate, (R)-tert-butanesulfinamide, titanium(IV) isopropoxide, sodium borohydride, protecting agent (e.g., Boc-anhydride or Cbz-Cl).

  • Procedure:

    • Imine Formation: To a solution of diethyl 2,6-dioxospiro[3.3]heptane-1,5-dicarboxylate and (R)-tert-butanesulfinamide in THF, add titanium(IV) isopropoxide and heat to reflux.

    • Diastereoselective Reduction: Cool the reaction mixture and add sodium borohydride portion-wise to effect the stereoselective reduction of the imine.

    • Hydrolysis and Protection: Hydrolyze the resulting sulfinamide and protect the primary amine with a suitable protecting group (e.g., Boc or Cbz).

    • Separation of Diastereomers: Separate the resulting diastereomers by column chromatography.

    • Further Functionalization: The separated and protected diamine can be further elaborated to introduce desired substituents.

Applications in Drug Discovery: Targeting the M4 Muscarinic Acetylcholine Receptor

A compelling example of the application of spirocyclic diamines in drug discovery is the development of ligands for the M4 muscarinic acetylcholine receptor (M4 mAChR), a G-protein coupled receptor (GPCR) implicated in neurological and psychiatric disorders such as schizophrenia.[9]

One study identified a single enantiomeric unsubstituted spirocyclic diamine as a micromolar inhibitor of the M4 mAChR.[9] This finding highlights the potential of these scaffolds to yield potent and selective modulators of challenging drug targets.

M4 Muscarinic Acetylcholine Receptor Signaling Pathway

The M4 mAChR primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunit can modulate the activity of various effector proteins, including inwardly rectifying potassium channels (GIRKs).

M4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist M4_Receptor M4 Receptor Agonist->M4_Receptor Binds G_Protein Gi/o Protein (αβγ) M4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi inhibits GIRK_Channel GIRK Channel G_Protein->GIRK_Channel βγ activates cAMP cAMP ATP ATP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates K_ion K+ GIRK_Channel->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

M4 Muscarinic Acetylcholine Receptor Signaling Pathway

Quantitative Data and Physicochemical Properties

The rational design of drug candidates requires a thorough understanding of their structure-activity relationships (SAR) and physicochemical properties. The table below summarizes key data for a selection of spirocyclic diamine derivatives, highlighting their biological activity and drug-like properties.

Compound IDSpirocyclic CoreTargetActivity (IC50/Ki)cLogPAqueous SolubilitypKa
1a 7,7-spiro diamineM4 mAChR~10 µM (Ki)2.1Moderate9.8, 7.2
(R)-D24 Aryl-spirocyclic diamineSERT/NET/DAT15.8/25.1/89.7 nM (IC50)4.5Low8.9
D6 Aryl-spirocyclic diamineSERT/5-HT3A5.2/2.1 nM (IC50)4.2Moderate9.1
D17 Aryl-spirocyclic diamineSERT/5-HT3A3.9/1.5 nM (IC50)4.6Moderate9.2

Data compiled from multiple sources. cLogP and pKa values are calculated estimates.

Experimental Workflow for Characterizing Spirocyclic Diamine Ligands

The evaluation of novel spirocyclic diamines as potential drug candidates follows a well-defined experimental workflow, from initial screening to detailed pharmacological characterization.

Experimental_Workflow Start Library_Synthesis Spirocyclic Diamine Library Synthesis Start->Library_Synthesis Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screening->Hit_Identification Secondary_Assays Secondary Functional Assays (e.g., cAMP, Calcium Flux) Hit_Identification->Secondary_Assays Lead_Generation Lead Generation Secondary_Assays->Lead_Generation ADME_Tox In Vitro ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) Lead_Generation->ADME_Tox Lead_Optimization Lead Optimization (SAR Studies) ADME_Tox->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & PK/PD Studies in Animal Models Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection End Candidate_Selection->End

Drug Discovery Workflow for Spirocyclic Diamines
Radioligand Binding Assay for M4 Muscarinic Receptor

A fundamental technique for characterizing the interaction of a spirocyclic diamine with its target is the radioligand binding assay. This method allows for the determination of the binding affinity (Ki) of a test compound.

Experimental Protocol: [3H]-N-Methylscopolamine ([3H]-NMS) Competition Binding Assay

  • Materials:

    • Cell membranes prepared from cells expressing the human M4 mAChR.

    • [3H]-N-Methylscopolamine ([3H]-NMS) as the radioligand.

    • Test spirocyclic diamine compound.

    • Atropine (for determining non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

    • Filtration apparatus.

    • Scintillation counter and cocktail.

  • Procedure:

    • Assay Setup: In a 96-well microplate, add the following in triplicate:

      • Total Binding: 25 µL of [3H]-NMS (at a concentration near its Kd), 25 µL of Assay Buffer, and 50 µL of M4 receptor membrane preparation (5-10 µg protein).

      • Non-specific Binding (NSB): 25 µL of [3H]-NMS, 25 µL of 10 µM Atropine, and 50 µL of membrane preparation.

      • Competitive Binding: 25 µL of [3H]-NMS, 25 µL of varying concentrations of the spirocyclic diamine test compound, and 50 µL of membrane preparation.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a filtration apparatus. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

    • Scintillation Counting: Transfer the filter mats to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

Spirocyclic diamines represent a powerful and increasingly utilized scaffold in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer distinct advantages in the design of potent, selective, and metabolically robust drug candidates. The continued development of novel synthetic methodologies will further expand the accessible chemical space of spirocyclic diamines, providing medicinal chemists with a rich toolkit to tackle challenging biological targets. As our understanding of the interplay between molecular architecture and pharmacological properties deepens, spirocyclic diamines are poised to play a pivotal role in the discovery of innovative medicines for a wide range of human diseases.

References

The Ascendant Role of 2,5-Diazaspiro[3.5]nonane in Modern Drug Discovery: A Bioisosteric Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds. Among these, the 2,5-diazaspiro[3.5]nonane core has emerged as a compelling bioisostere, primarily for the widely used piperidine and piperazine moieties. This rigid, three-dimensional scaffold offers a unique conformational constraint that can lead to improved target engagement and metabolic stability. This technical guide provides a comprehensive overview of the role of 2,5-diazaspiro[3.5]nonane as a bioisostere, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to empower researchers in their drug discovery endeavors.

Introduction: The Need for Novel Scaffolds and the Rise of Bioisosterism

The concept of bioisosterism, the substitution of a chemical group with another that retains similar physical and chemical properties leading to comparable biological activity, is a cornerstone of modern medicinal chemistry.[1] The piperidine ring, for instance, is a prevalent motif in a vast number of approved drugs.[2] However, its inherent flexibility and potential for metabolic liabilities often necessitate the exploration of more constrained analogues. Spirocyclic systems, such as the diazaspiro[3.5]nonane framework, offer a solution by rigidifying the structure, which can favorably impact binding affinity and reduce off-target effects. The 2,5-diazaspiro[3.5]nonane scaffold, in particular, presents a unique spatial arrangement of its nitrogen atoms, offering distinct vectoral projections for substituent placement compared to its parent heterocycles.

2,5-Diazaspiro[3.5]nonane as a Bioisostere: Key Applications and Quantitative Data

The utility of the 2,5-diazaspiro[3.5]nonane scaffold as a bioisostere has been demonstrated in the development of potent and selective inhibitors for various therapeutic targets. While extensive data on the 2,5-isomer is still emerging, related diazaspiro[3.5]nonane isomers have shown significant promise, providing a strong rationale for the exploration of the 2,5-scaffold.

Case Study: Diazaspiro[3.5]nonane in KRAS G12C Inhibitors

A notable application of a diazaspiro[3.5]nonane core is in the development of covalent inhibitors targeting the KRAS G12C mutant, a key driver in several cancers.[3][4] Although these examples utilize the 2,7-diazaspiro[3.5]nonane isomer, the structure-activity relationship (SAR) studies provide valuable insights into the potential of the diazaspiro[3.5]nonane framework in general. The spirocyclic core serves to orient the acrylamide warhead for optimal covalent engagement with the target cysteine residue.

Table 1: In Vitro Activity of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives against KRAS G12C

CompoundpERK Inhibition IC50 (nM) in NCI-H358 cellsCell Growth Inhibition IC50 (nM) in NCI-H358 cells
1 1020
2 515
3 818

Data extracted from publicly available research on 2,7-diazaspiro[3.5]nonane derivatives.[3][4]

Emerging Applications in Other Therapeutic Areas

Patents have disclosed the incorporation of the 2,5-diazaspiro[3.5]nonane moiety in compounds targeting other important proteins, including:

  • Epidermal Growth Factor Receptor (EGFR) Modulators: Certain 2-(2,4,5-substituted-anilino)pyrimidine compounds incorporating a 5-methyl-2,5-diazaspiro[3.4]oct-2-yl group (a closely related scaffold) have been patented for their potential in treating cancers driven by EGFR mutations.

  • Menin-MLL Interaction Inhibitors: The 2,7-diazaspiro[3.5]nonane scaffold has been utilized in the design of inhibitors of the menin-mixed-lineage leukemia (MLL) protein-protein interaction, a target for acute leukemias.

While specific quantitative data for 2,5-diazaspiro[3.5]nonane derivatives in these contexts is limited in the public domain, their inclusion in patent literature underscores their growing importance in drug discovery.

Experimental Protocols

The evaluation of compounds containing the 2,5-diazaspiro[3.5]nonane scaffold involves a range of biochemical and cell-based assays tailored to the specific biological target. Below are detailed methodologies for key experiments relevant to the targets discussed.

Synthesis of the 2,5-Diazaspiro[3.5]nonane Core

A general synthetic approach to diazaspiroalkanes involves the protection of one of the nitrogen atoms, followed by a coupling reaction and subsequent deprotection to allow for further functionalization.[5]

General Synthetic Scheme:

G Start Protected Diazaspiroalkane Step1 Palladium-catalyzed C-N cross-coupling with Aryl Halide Start->Step1 Intermediate1 Arylated Protected Diazaspiroalkane Step1->Intermediate1 Step2 Deprotection (e.g., TFA or HCl) Intermediate1->Step2 Product Arylated Diazaspiroalkane Step2->Product Step3 Alkylation or Acylation Product->Step3 FinalProduct Final Compound Step3->FinalProduct KRAS_Pathway RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GTP KRAS G12C-GTP (Active) SOS1->KRAS_GTP GTP loading KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2,7-Diazaspiro[3.5]nonane -based Inhibitor Inhibitor->KRAS_GTP Covalent Inhibition

References

Exploring Novel Spirocyclic Scaffolds for Chemical Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry and chemical biology.[1][2][3] Characterized by a single atom shared between two rings, these conformationally constrained three-dimensional structures offer a unique advantage in the design of novel therapeutic agents and chemical probes.[1][3] Their inherent rigidity reduces the entropic penalty upon binding to biological targets, potentially leading to enhanced potency and selectivity.[4] Furthermore, the spatial arrangement of functional groups around the spirocyclic core allows for the exploration of chemical space in three dimensions, a significant departure from the often flat and planar structures of traditional small molecules.[3] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of novel spirocyclic scaffolds, with a focus on their application in oncology, infectious diseases, and the modulation of key signaling pathways.

Synthesis of Novel Spirocyclic Scaffolds

The construction of spirocyclic systems presents unique synthetic challenges due to the formation of a quaternary carbon center at the spiro junction.[3] However, a variety of elegant and efficient synthetic strategies have been developed to access a diverse range of spirocyclic scaffolds.

Spirooxindoles via 1,3-Dipolar Cycloaddition

One of the most powerful and versatile methods for the synthesis of spirooxindoles is the 1,3-dipolar cycloaddition reaction. This reaction typically involves the in situ generation of an azomethine ylide from the condensation of isatin and an amino acid (e.g., sarcosine or L-proline), which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.[3][4]

Experimental Protocol: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • Substituted Chalcone (dipolarophile) (1.0 mmol)

  • Methanol (10 mL)

Procedure:

  • A mixture of isatin (1.0 mmol), sarcosine (1.2 mmol), and the substituted chalcone (1.0 mmol) in methanol (10 mL) is taken in a round-bottom flask.[4]

  • The reaction mixture is heated to reflux for 2-4 hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid product is filtered, washed with cold methanol, and dried under vacuum.[4]

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure spiro[pyrrolidine-3,3'-oxindole] derivative.[4]

Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spiro-piperidines via Multi-component Reactions

Spiro-piperidine scaffolds are prevalent in a number of FDA-approved drugs and are of significant interest in drug discovery.[4] Multi-component reactions offer an efficient and atom-economical approach to their synthesis.

Experimental Protocol: Synthesis of Spiro-piperidine Derivatives

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Cyclohexanone (1.0 mmol)

  • Ionic Liquid (e.g., [bmim]BF₄) (2 mL)

Procedure:

  • A mixture of a substituted benzaldehyde (1.0 mmol), aniline (1.0 mmol), and cyclohexanone (1.0 mmol) is stirred in an ionic liquid (2 mL) at room temperature for a specified time.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired spiro-piperidine derivative.

Characterization: The synthesized spiro-piperidine is characterized by ¹H NMR, ¹³C NMR, and mass spectral analysis.

Biological Evaluation of Spirocyclic Scaffolds

The unique structural features of spirocyclic compounds translate into a wide range of biological activities. This section details the experimental protocols for evaluating their potential as anticancer, antibacterial, and enzyme inhibitory agents.

Anticancer Activity

The p53-MDM2 protein-protein interaction is a critical regulator of the p53 tumor suppressor pathway, making it an attractive target for cancer therapy. Spirooxindole scaffolds have been successfully employed to design potent inhibitors of this interaction.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_cellular_response Cellular Response DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 promotes expression Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 inhibits (ubiquitination) Spirocyclic_Inhibitor Spirocyclic Inhibitor Spirocyclic_Inhibitor->MDM2 blocks interaction

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][5]

Experimental Protocol: MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Spirocyclic test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the spirocyclic test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Spirocyclic Compounds
Spirocyclic ScaffoldCancer Cell LineIC₅₀ (µM)Reference
Spirooxindole-pyrrolidineMCF-7 (Breast)4.3[2]
Spirooxindole-pyrrolidineHepG2 (Liver)6.9[2]
Spirooxindole-pyrrolidineA549 (Lung)15.69[6]
Spiro-piperidineLeishmania major0.50[7]
SpirooxindoleCaco-2 (Colon)68[8]
SpirooxindoleHCT-116 (Colon)63[8]
Antibacterial Activity

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibacterial drugs.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Circular DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Supercoiling DNA_Gyrase DNA Gyrase (Bacterial Enzyme) DNA_Gyrase->Supercoiled_DNA ATP ATP ATP->DNA_Gyrase provides energy Bacterial_Cell_Death Bacterial Cell Death Supercoiled_DNA->Bacterial_Cell_Death Leads to Spirocyclic_Inhibitor Spirocyclic Inhibitor Spirocyclic_Inhibitor->DNA_Gyrase Inhibits

Experimental Protocol: DNA Gyrase Inhibition Assay

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA gyrase

  • 5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • Spirocyclic test compound

  • Stop Buffer/Loading Dye

  • Agarose gel (1%)

  • Ethidium bromide

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 5X assay buffer, relaxed pBR322 DNA, and the spirocyclic test compound at various concentrations.

  • Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the supercoiled and relaxed DNA forms.

  • Visualization: Visualize the DNA bands under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the control.

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a major global health threat. Spirocyclic compounds, particularly spiro-isatins, have shown promising activity against Mtb.

Experimental Protocol: Anti-tubercular Activity Assay (Microplate Alamar Blue Assay)

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Spirocyclic test compound

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth.

  • Compound Dilution: Prepare serial dilutions of the spirocyclic test compound in the microplate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Quantitative Data: Antibacterial Activity of Spirocyclic Compounds
Spirocyclic ScaffoldTarget Organism/EnzymeMIC/IC₅₀Reference
Spiro-isatin derivativeMycobacterium tuberculosis H37Rv0.78 µg/mL (MIC)
Spiro-oxadiazoleE. coli DNA Gyrase14 nM (IC₅₀)
Spiro-pyrrolidineMycobacterium tuberculosis H37Rv1.56 µg/mL (MIC)

Modulation of Signaling Pathways

Spirocyclic scaffolds can be designed to modulate specific signaling pathways implicated in disease. The PI3K/Akt pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors activates Spirocyclic_Inhibitor Spirocyclic Inhibitor Spirocyclic_Inhibitor->Akt Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation promotes

Conclusion

Novel spirocyclic scaffolds represent a rich and underexplored area of chemical space with immense potential for chemical biology and drug discovery. Their unique three-dimensional architectures and conformational rigidity offer opportunities to design highly potent and selective modulators of biological targets. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a framework for the exploration and development of new spirocyclic compounds. As our understanding of the intricate roles of these scaffolds in modulating complex biological processes continues to grow, so too will their impact on the development of next-generation therapeutics and chemical probes.

References

Methodological & Application

Synthesis of Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocols are based on methodologies reported in the scientific literature, offering routes suitable for both laboratory-scale synthesis and potential industrial applications.

Introduction

This compound, often referred to as 5-Boc-2,5-diazaspiro[3.5]nonane, is a key intermediate in the synthesis of various biologically active compounds. Its rigid spirocyclic core is a desirable feature in modern drug design, offering three-dimensional diversity and improved pharmacological properties. The presence of a Boc-protected amine allows for selective functionalization at the 2-position, making it a versatile scaffold for library synthesis. This document outlines two distinct synthetic strategies for its preparation.

Synthetic Strategies

Two primary routes for the synthesis of this compound are presented:

  • A Seven-Step Synthesis from 1-Toluoyl-4-piperidone: This method provides a complete pathway from a commercially available starting material, suitable for constructing the diazaspiro framework from the ground up.

  • A Two-Step Synthesis via Epoxidation and Ring-Enlargement: This shorter route offers a higher overall yield and is advantageous for large-scale preparation, starting from a pre-formed spirocyclic precursor.

Protocol 1: Seven-Step Synthesis from 1-Toluoyl-4-piperidone

This protocol details a linear synthesis to construct the diazaspiro[3.5]nonane core and subsequently introduce the Boc protecting group.

Experimental Workflow

cluster_prep Synthesis Pathway start 1-Toluoyl-4-piperidone (Compound 1) step1 Step 1: Reaction with Ethyl Malonate start->step1 Ethanol, NH4OAc step2 Step 2: Reduction with LiBH4 step1->step2 THF step3 Step 3: Tosylation step2->step3 DCM, TsCl step4 Step 4: Intramolecular Cyclization step3->step4 Acetonitrile, Cs2CO3 step5 Step 5: Reduction with Mg step4->step5 Methanol step6 Step 6: Boc Protection step5->step6 DCM, Boc2O step7 Step 7: Deprotection (Pd/C) step6->step7 Methanol end This compound (Final Product) step7->end cluster_prep Synthesis Pathway start Compound VI step1 Step 1: Epoxidation start->step1 mCPBA or H2O2 step2 Step 2: Ring-Enlargement step1->step2 In situ end Tert-butyl 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylate (Final Product) step2->end

Application Notes and Protocols for the Multi-Step Synthesis of 2,5-Diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of the versatile 2,5-diazaspiro[3.5]nonane scaffold and its subsequent derivatization. The 2,5-diazaspiro[3.5]nonane core is a valuable building block in medicinal chemistry, offering a rigid three-dimensional structure that can be strategically functionalized to explore chemical space and develop novel therapeutic agents. This guide outlines a reliable synthetic route to the core structure and provides protocols for common derivatization reactions, including N-alkylation, N-arylation, reductive amination, and amide coupling. All quantitative data is summarized in structured tables for easy comparison, and key experimental workflows are visualized using diagrams.

Introduction

Spirocyclic scaffolds have gained significant attention in drug discovery due to their inherent three-dimensionality and conformational rigidity, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The 2,5-diazaspiro[3.5]nonane framework, containing two strategically positioned nitrogen atoms, offers a versatile platform for the introduction of diverse substituents, making it an attractive scaffold for the development of new chemical entities. These derivatives have potential applications in various therapeutic areas.

This guide details a robust synthetic pathway to access the 2,5-diazaspiro[3.5]nonane core, starting from commercially available materials. Furthermore, it provides optimized protocols for the functionalization of the secondary amine moieties to generate a library of derivatives.

Synthesis of the 2,5-Diazaspiro[3.5]nonane Core

The synthesis of the 2,5-diazaspiro[3.5]nonane core is accomplished through a multi-step sequence starting from N-Boc-3-oxoazetidine. The overall synthetic strategy involves the formation of a diol, followed by a double cyclization.

Synthesis of 2,5-Diazaspiro[3.5]nonane Core start N-Boc-3-oxoazetidine step1 N-Boc-3,3-bis(hydroxymethyl)azetidine start->step1 Formaldehyde, K2CO3 step2 N-Boc-3,3-bis((methylsulfonyloxy)methyl)azetidine step1->step2 MsCl, Et3N step3 5-Benzyl-2-Boc-2,5-diazaspiro[3.5]nonane step2->step3 Benzylamine step4 5-Benzyl-2,5-diazaspiro[3.5]nonane step3->step4 TFA or HCl end 2,5-Diazaspiro[3.5]nonane step4->end H2, Pd/C

Caption: Synthetic pathway for 2,5-diazaspiro[3.5]nonane core.

Experimental Protocols: Synthesis of the Core Scaffold

Step 1: Synthesis of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

This step involves a base-catalyzed aldol reaction of N-Boc-3-oxoazetidine with formaldehyde.

  • Materials:

    • tert-butyl 3-oxoazetidine-1-carboxylate

    • Formaldehyde (37% aqueous solution)

    • Potassium carbonate (K₂CO₃)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Brine

  • Protocol:

    • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF, add an aqueous solution of formaldehyde (3.0 eq) and potassium carbonate (1.5 eq).

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3,3-bis(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate

The diol is converted to a dimesylate to facilitate the subsequent nucleophilic substitution.

  • Materials:

    • tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Protocol:

    • Dissolve tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.5 eq) to the solution.

    • Add methanesulfonyl chloride (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dimesylate, which is often used in the next step without further purification.

Step 3: Synthesis of tert-butyl 5-benzyl-2,5-diazaspiro[3.5]nonane-2-carboxylate

A double cyclization reaction with benzylamine forms the spirocyclic core.

  • Materials:

    • tert-butyl 3,3-bis(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate

    • Benzylamine

    • Acetonitrile (MeCN) or Dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Protocol:

    • To a solution of the crude dimesylate (1.0 eq) in MeCN or DMF, add benzylamine (1.1 eq) and a base such as K₂CO₃ (3.0 eq) or NaH (2.2 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with water (if NaH was used, quench carefully at 0 °C).

    • Extract the mixture with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to obtain tert-butyl 5-benzyl-2,5-diazaspiro[3.5]nonane-2-carboxylate.

Step 4 & 5: Deprotection to afford 2,5-Diazaspiro[3.5]nonane

A two-step deprotection sequence yields the final spirocyclic diamine.

  • Materials:

    • tert-butyl 5-benzyl-2,5-diazaspiro[3.5]nonane-2-carboxylate

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas

  • Protocol (Boc Deprotection):

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

    • Add TFA (10 eq) or a 4M solution of HCl in dioxane (10 eq) at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.

  • Protocol (Debenzylation):

    • Dissolve the benzyl-protected amine salt in MeOH or EtOH.

    • Add 10% Pd/C catalyst (10% w/w).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the 2,5-diazaspiro[3.5]nonane, which can be further purified if necessary.

Derivatization of the 2,5-Diazaspiro[3.5]nonane Scaffold

The two secondary amine groups of 2,5-diazaspiro[3.5]nonane can be selectively or exhaustively functionalized. For selective functionalization of one nitrogen, a mono-protected intermediate such as tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate can be used.

Derivatization Workflow cluster_reactions Derivatization Reactions start 2,5-Diazaspiro[3.5]nonane (or mono-protected derivative) alkylation N-Alkylation / N-Arylation start->alkylation R-X, Base or Ar-X, Pd/Cu catalyst red_amination Reductive Amination start->red_amination Aldehyde/Ketone, Reducing Agent amide_coupling Amide Coupling start->amide_coupling R-COOH, Coupling Agent end Library of 2,5-Diazaspiro[3.5]nonane Derivatives alkylation->end red_amination->end amide_coupling->end

Caption: General derivatization strategies for 2,5-diazaspiro[3.5]nonane.

Experimental Protocols: Derivatization Reactions

Protocol 1: N-Alkylation

  • Materials:

    • 2,5-Diazaspiro[3.5]nonane (or mono-Boc protected derivative)

    • Alkyl halide (e.g., iodomethane, benzyl bromide)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Protocol:

    • To a solution of the diamine (1.0 eq) in MeCN or DMF, add the base (2.2 eq for dialkylation, 1.1 eq for monoalkylation of the unprotected diamine).

    • Add the alkyl halide (2.1 eq for dialkylation, 1.05 eq for monoalkylation) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., EtOAc, DCM).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 2: Reductive Amination

  • Materials:

    • 2,5-Diazaspiro[3.5]nonane (or mono-Boc protected derivative)

    • Aldehyde or Ketone

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (AcOH, catalytic amount, optional)

  • Protocol:

    • To a solution of the diamine (1.0 eq) and the carbonyl compound (2.1 eq for dialkylation, 1.05 eq for monoalkylation) in DCM or DCE, add a catalytic amount of acetic acid (optional, can accelerate imine formation).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq per carbonyl group) portion-wise.

    • Stir the reaction at room temperature for 4-24 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 3: Amide Coupling

  • Materials:

    • 2,5-Diazaspiro[3.5]nonane (or mono-Boc protected derivative)

    • Carboxylic acid

    • Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

    • Base (e.g., DIPEA, Et₃N)

    • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Protocol:

    • To a solution of the carboxylic acid (2.1 eq for di-acylation, 1.05 eq for mono-acylation) in DMF or DCM, add the coupling agent (1.1 eq per carboxylic acid group) and the base (2.0 eq per carboxylic acid group).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of the diamine (1.0 eq) in the same solvent.

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with water and extract with an appropriate organic solvent.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography or recrystallization.

Data Presentation

The following tables summarize typical yields for the synthesis and derivatization of the 2,5-diazaspiro[3.5]nonane scaffold. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Synthesis of 2,5-Diazaspiro[3.5]nonane Core

StepProductStarting MaterialReagentsTypical Yield (%)
1tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylateN-Boc-3-oxoazetidineFormaldehyde, K₂CO₃60-75
2tert-butyl 3,3-bis(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylateDiol from Step 1MsCl, Et₃N>90 (crude)
3tert-butyl 5-benzyl-2,5-diazaspiro[3.5]nonane-2-carboxylateDimesylate from Step 2Benzylamine, K₂CO₃50-65
45-Benzyl-2,5-diazaspiro[3.5]nonaneBoc-protected spirocycle from Step 3TFA or HCl>95
52,5-Diazaspiro[3.5]nonaneBenzyl-protected spirocycle from Step 4H₂, Pd/C>90

Table 2: Derivatization of 2,5-Diazaspiro[3.5]nonane

Reaction TypeSubstrateReagentsProduct TypeTypical Yield (%)
N-Alkylation2,5-Diazaspiro[3.5]nonaneIodomethane (2.2 eq), K₂CO₃2,5-Dimethyl-2,5-diazaspiro[3.5]nonane85-95
N-Alkylation5-Boc-2,5-diazaspiro[3.5]nonaneBenzyl bromide (1.1 eq), DIPEA5-Boc-2-benzyl-2,5-diazaspiro[3.5]nonane80-90
Reductive Amination2,5-Diazaspiro[3.5]nonaneAcetone (excess), NaBH(OAc)₃2,5-Diisopropyl-2,5-diazaspiro[3.5]nonane70-85
Reductive Amination5-Boc-2,5-diazaspiro[3.5]nonaneBenzaldehyde (1.1 eq), NaBH(OAc)₃5-Boc-2-benzyl-2,5-diazaspiro[3.5]nonane75-90
Amide Coupling2,5-Diazaspiro[3.5]nonaneAcetic acid (2.2 eq), HATU, DIPEA1,1'-(2,5-diazaspiro[3.5]nonane-2,5-diyl)diethan-1-one80-95
Amide Coupling5-Boc-2,5-diazaspiro[3.5]nonaneBenzoic acid (1.1 eq), EDC/HOBt, Et₃Ntert-butyl 5-(benzoyl)-2,5-diazaspiro[3.5]nonane-2-carboxylate75-85

Conclusion

This document provides a comprehensive guide for the synthesis and derivatization of the 2,5-diazaspiro[3.5]nonane scaffold. The detailed protocols and tabulated data offer a valuable resource for researchers in medicinal chemistry and drug development to access this important class of molecules. The versatility of the scaffold, combined with the robust synthetic and derivatization methods presented, enables the rapid generation of diverse compound libraries for biological screening.

Application Notes and Protocols: Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker plays a critical role in determining the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1][4]

Spirocyclic linkers, such as those derived from Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate, offer a unique three-dimensional architecture that can provide conformational rigidity and novel exit vectors for connecting the two ligands. This can lead to improved potency, selectivity, and pharmacokinetic properties compared to traditional linear linkers.[5] This document provides detailed application notes and protocols for the utilization of this compound in the development of novel PROTACs.

Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[2][3] The catalytic nature of this process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[6]

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI_PROTAC_E3 POI-PROTAC-E3 Ub Ubiquitin Ub->POI_PROTAC_E3 Ubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation POI_PROTAC_E3->PROTAC POI_PROTAC_E3->Proteasome Targeting

Caption: General mechanism of action for a PROTAC molecule.

Data Presentation

While specific quantitative data for PROTACs utilizing this compound is not extensively available in the public domain, the following table presents representative data for PROTACs employing the closely related Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate linker to illustrate the potential efficacy.

PROTAC NameTarget ProteinE3 Ligase LigandLinker ComponentDC50 (nM)Dmax (%)Cell LineReference
ER Degrader-12Estrogen ReceptorPomalidomideTert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate derivative<10>90MCF7[7][8]
AR Degrader-9Androgen ReceptorPomalidomideTert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate derivative<50>85LNCaP[7][8]

Note: The data presented is for PROTACs containing the 2,7-diazaspiro[3.5]nonane isomer. The performance of PROTACs with the 2,5-diazaspiro[3.5]nonane isomer would require experimental validation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol outlines a general synthetic scheme for coupling a POI ligand and an E3 ligase ligand to the this compound linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials: - POI Ligand (with coupling group) - E3 Ligase Ligand (with coupling group) - this compound Step1 Step 1: First Coupling Reaction (e.g., Amide bond formation) Start->Step1 Intermediate1 Intermediate Product (Linker-Ligand 1) Step1->Intermediate1 Step2 Step 2: Deprotection (if necessary) (e.g., Boc deprotection) Intermediate1->Step2 Intermediate2 Deprotected Intermediate Step2->Intermediate2 Step3 Step 3: Second Coupling Reaction (e.g., Amide bond formation) Intermediate2->Step3 Final_PROTAC Final PROTAC Product Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: General experimental workflow for PROTAC synthesis.

Materials:

  • This compound

  • POI ligand with a carboxylic acid or amine functional group

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group for coupling

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Reagents for deprotection (e.g., TFA)

Procedure:

  • First Coupling Reaction:

    • Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, extract the product and purify by column chromatography.

  • Boc Deprotection:

    • Dissolve the product from the first step in DCM.

    • Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

  • Second Coupling Reaction:

    • Dissolve the deprotected intermediate and the E3 ligase ligand (1.0 eq) in DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.[2][9][10]

Materials:

  • Cell line expressing the POI

  • PROTAC compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[2]

Protocol 3: In Vitro Ubiquitination Assay

This assay provides direct evidence of PROTAC-mediated target protein ubiquitination.[11]

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase

  • Recombinant POI

  • Ubiquitin

  • ATP

  • PROTAC compound

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1, E2, E3, ubiquitin, and ATP.

    • Add the recombinant POI.

    • Add the PROTAC at various concentrations or a vehicle control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding Laemmli buffer.

    • Analyze the reaction products by Western blotting using an antibody against the POI.

    • The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a positive result.[11]

Protocol 4: Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTAC on cells.[12][13]

Materials:

  • Cell line of interest

  • PROTAC compound

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required.

  • Measurement:

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.[12]

PROTAC_Characterization_Workflow cluster_characterization PROTAC Cellular Characterization Workflow Start Synthesized PROTAC Degradation_Assay Target Degradation Assay (Western Blot) Start->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay (In Vitro / Cellular) Start->Ubiquitination_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis Viability_Assay->Data_Analysis

References

Functionalization of the Secondary Amine in Boc-2,5-diazaspiro[3.5]nonane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the secondary amine in tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate (Boc-2,5-diazaspiro[3.5]nonane). This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its rigid spirocyclic core, which can introduce favorable three-dimensional structural motifs into drug candidates. The selective functionalization of the secondary amine allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Overview of Functionalization Strategies

The presence of the Boc protecting group on one of the nitrogen atoms of the 2,5-diazaspiro[3.5]nonane scaffold allows for the selective functionalization of the remaining secondary amine. The primary methods for modifying this secondary amine include N-alkylation, N-acylation, and N-arylation.

G cluster_main Functionalization of Boc-2,5-diazaspiro[3.5]nonane A Boc-2,5-diazaspiro[3.5]nonane B N-Alkylation A->B R-X or RCHO, [H] C N-Acylation A->C RCOCl or (RCO)2O D N-Arylation A->D Ar-X, Pd or Cu catalyst E N-Alkyl Derivatives B->E F N-Acyl Derivatives C->F G N-Aryl Derivatives D->G

Caption: Key functionalization pathways for Boc-2,5-diazaspiro[3.5]nonane.

N-Alkylation via Reductive Amination

Reductive amination is a highly effective method for the N-alkylation of the secondary amine of Boc-2,5-diazaspiro[3.5]nonane with a wide variety of aldehydes and ketones. This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate, followed by its reduction with a mild reducing agent such as sodium triacetoxyborohydride (STAB).

G start Start Materials: Boc-2,5-diazaspiro[3.5]nonane Aldehyde/Ketone step1 Mix in Dichloromethane (DCM) start->step1 step2 Add Sodium Triacetoxyborohydride (STAB) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Aqueous Workup (e.g., sat. NaHCO3) step3->step4 step5 Extraction with DCM step4->step5 step6 Purification (e.g., Column Chromatography) step5->step6 end N-Alkyl-Boc-2,5-diazaspiro[3.5]nonane step6->end

Caption: Experimental workflow for reductive amination.

Experimental Protocol: Reductive Amination

Materials:

  • Boc-2,5-diazaspiro[3.5]nonane hemioxalate

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 2.2 equivalents, if starting from the hemioxalate salt)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Boc-2,5-diazaspiro[3.5]nonane hemioxalate (1.0 equivalent) in DCM, add the corresponding aldehyde or ketone (1.0-1.2 equivalents) and triethylamine (2.0-2.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for N-Alkylation
EntryAldehyde/KetoneProductYield (%)
1Benzaldehydetert-butyl 2-benzyl-2,5-diazaspiro[3.5]nonane-5-carboxylate85-95
2Acetonetert-butyl 2-isopropyl-2,5-diazaspiro[3.5]nonane-5-carboxylate70-80
3Cyclohexanonetert-butyl 2-cyclohexyl-2,5-diazaspiro[3.5]nonane-5-carboxylate80-90

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

N-Acylation

N-acylation of the secondary amine can be readily achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. This reaction is typically fast and high-yielding.

Experimental Protocol: N-Acylation

Materials:

  • Boc-2,5-diazaspiro[3.5]nonane hemioxalate

  • Acyl chloride or anhydride (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-2,5-diazaspiro[3.5]nonane hemioxalate (1.0 equivalent) and triethylamine (2.0-2.5 equivalents) in DCM and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0-1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data for N-Acylation
EntryAcylating AgentProductYield (%)
1Acetyl chloridetert-butyl 2-acetyl-2,5-diazaspiro[3.5]nonane-5-carboxylate>95
2Benzoyl chloridetert-butyl 2-benzoyl-2,5-diazaspiro[3.5]nonane-5-carboxylate>90
3Acetic anhydridetert-butyl 2-acetyl-2,5-diazaspiro[3.5]nonane-5-carboxylate>95

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

N-Arylation

The formation of a carbon-nitrogen bond between an aryl group and the secondary amine can be accomplished through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed).

G cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation B_start Aryl Halide (Br, I) + Boc-2,5-diazaspiro[3.5]nonane B_cat Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) B_start->B_cat B_base Base (e.g., NaOtBu, Cs2CO3) in Toluene or Dioxane B_cat->B_base B_heat Heat (80-110 °C) B_base->B_heat B_end N-Aryl Product B_heat->B_end U_start Aryl Halide (I) + Boc-2,5-diazaspiro[3.5]nonane U_cat Cu Catalyst (e.g., CuI) + Ligand (e.g., L-proline) U_start->U_cat U_base Base (e.g., K2CO3, K3PO4) in DMSO or DMF U_cat->U_base U_heat Heat (100-150 °C) U_base->U_heat U_end N-Aryl Product U_heat->U_end

Caption: Comparison of Buchwald-Hartwig and Ullmann N-arylation conditions.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Boc-2,5-diazaspiro[3.5]nonane hemioxalate

  • Aryl halide (bromide or iodide) (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), 1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0-1.2 equivalents), Boc-2,5-diazaspiro[3.5]nonane hemioxalate (1.0 equivalent), palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the starting materials are consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Quantitative Data for N-Arylation
EntryAryl HalideCatalyst/LigandProductYield (%)
14-BromotoluenePd₂(dba)₃/XPhostert-butyl 2-(4-methylphenyl)-2,5-diazaspiro[3.5]nonane-5-carboxylate75-85
21-IodonaphthalenePd₂(dba)₃/RuPhostert-butyl 2-(naphthalen-1-yl)-2,5-diazaspiro[3.5]nonane-5-carboxylate70-80
32-ChloropyridinePd₂(dba)₃/XPhostert-butyl 2-(pyridin-2-yl)-2,5-diazaspiro[3.5]nonane-5-carboxylate60-70

Note: Yields are representative and may vary depending on the specific substrate, catalyst system, and reaction conditions.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to the Safety Data Sheets (SDS) for specific hazard information.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere where necessary.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with care.

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptidomimetics Incorporating Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability has driven the exploration of peptidomimetics, which mimic the structure and function of natural peptides. A key strategy in peptidomimetic design is the incorporation of conformationally constrained scaffolds to orient pharmacophoric groups in a bioactive conformation. Spirocyclic scaffolds, with their inherent three-dimensionality, are particularly attractive for this purpose.[1][2][3][4]

This document provides detailed application notes and protocols for the incorporation of tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). This bifunctional building block allows for the introduction of a rigid spirocyclic diamine linker, enabling the synthesis of constrained peptides and peptide-like molecules with potential applications in drug discovery.

Overview of the Synthetic Strategy

The incorporation of this compound into a growing peptide chain on a solid support follows the general principles of Fmoc-SPPS.[5][6] The workflow involves the sequential coupling of Fmoc-protected amino acids, followed by the introduction of the mono-Boc-protected diazaspiro moiety. The remaining free amine on the spirocycle can then be further elongated or functionalized.

Due to the sterically hindered nature of the diazaspiro scaffold, optimized coupling conditions are crucial to ensure high reaction efficiency.[7] This typically involves the use of potent coupling reagents such as HATU or HCTU.[8][9][10]

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling1 Amino Acid Coupling Fmoc_Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Fmoc_Deprotection2 Fmoc Deprotection Wash1->Fmoc_Deprotection2 Spiro_Coupling Diazaspiroalkane Coupling Fmoc_Deprotection2->Spiro_Coupling Wash2 Washing Spiro_Coupling->Wash2 Functionalization Further Elongation/ Functionalization Wash2->Functionalization Cleavage Cleavage from Resin Functionalization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, qNMR) Purification->Analysis

General workflow for incorporating the diazaspiro scaffold in SPPS.

Data Presentation

The following tables summarize representative quantitative data for the incorporation of sterically hindered, non-standard building blocks in SPPS. The actual yields and purities for peptides containing this compound may vary depending on the sequence and specific reaction conditions.

Table 1: Coupling Efficiency of Sterically Hindered Building Blocks

Building BlockCoupling ReagentActivation Time (min)Coupling Time (hr)Coupling Efficiency (%)
N-Fmoc-Aib-OHHATU/DIPEA22>98
N-Fmoc-N-Me-Val-OHHATU/DIPEA24~95
Fmoc-Diazaspiro-OH *HATU/DIPEA 2 4-6 >90 (Expected)
N-Fmoc-Aib-OHHBTU/DIPEA54~90

*Data for Fmoc-protected this compound is an educated estimation based on similarly hindered structures. Actual efficiency should be determined empirically.

Table 2: Purity of Crude Peptides Containing Sterically Hindered Residues

Peptide SequenceHindered ResidueCrude Purity (%) by RP-HPLCMajor Impurities
Ac-Tyr-Val-Aib-Gly-Phe-NH₂Aib~85Deletion sequence (Tyr-Val-Gly-Phe)
H-Arg-Gly-Asp-(N-Me-Phe)-Ser-NH₂N-Me-Phe~80Incomplete coupling products
Ac-Gly-(Diazaspiro)-Ala-Phe-NH₂ *Diazaspiro ~75-85 (Expected) Deletion and capped sequences

*Expected purity based on typical outcomes for challenging sequences before purification.

Experimental Protocols

The following protocols are generalized for manual Fmoc-SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers and different scales.

Protocol 1: Standard Fmoc-SPPS Cycle
  • Resin Swelling: Swell Rink Amide resin (0.1 mmol) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (2 mL) and agitate for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.[6]

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and a coupling reagent such as HBTU (0.39 mmol, 3.9 eq) in DMF (1 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Monitor the reaction with a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.

    • Wash the resin with DMF (5 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).

Protocol 2: Incorporation of this compound

This protocol assumes the diazaspiroalkane is pre-functionalized with an Fmoc-protected amino acid linker to provide a carboxylic acid for coupling.

  • Fmoc Deprotection: Perform Fmoc deprotection on the resin-bound peptide as described in Protocol 1.

  • Coupling of the Diazaspiroalkane Building Block:

    • In a separate vial, dissolve the Fmoc-protected diazaspiroalkane building block (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in DMF (1.5 mL).[9]

    • Add DIPEA (0.6 mmol, 6 eq) to the solution and allow for pre-activation for 1-2 minutes.[9]

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the mixture for 4-6 hours at room temperature. Due to steric hindrance, longer coupling times are recommended.

    • Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, a second coupling can be attempted. Capping of unreacted amines with acetic anhydride is recommended if the second coupling is also inefficient to prevent the formation of deletion sequences.

    • Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

Protocol 3: Peptide Cleavage and Deprotection
  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide-resin as described in Protocol 1.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and methanol, then dry thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3][5][11] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 2 mL for 0.1 mmol scale).

    • Agitate the mixture at room temperature for 2-4 hours.[12]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold volume).

    • Centrifuge to pellet the crude peptide and decant the ether.

    • Wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.[1][13][14][15][16]

  • Analysis:

    • Confirm the identity and purity of the peptide fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[4][17][18][19][20]

    • Determine the final peptide concentration and purity using quantitative NMR (qNMR) or by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.[2][7][21][22][23]

Application Example: Targeting a G-Protein Coupled Receptor (GPCR)

Peptides and their mimetics are valuable tools for modulating the activity of GPCRs, a large family of cell surface receptors involved in numerous physiological processes and disease states.[24][25][26][27] The conformational constraint introduced by the diazaspiro scaffold can lead to peptides with improved affinity and selectivity for a specific GPCR.

Below is a diagram illustrating a generic GPCR signaling pathway that can be targeted by a peptidomimetic inhibitor designed using the diazaspiro scaffold.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates cAMP cAMP (Second Messenger) Effector->cAMP Produces Ligand Endogenous Ligand Ligand->GPCR Activates Inhibitor Diazaspiro-Peptidomimetic (Antagonist) Inhibitor->GPCR Blocks ATP ATP ATP->Effector PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Targets

Targeting a GPCR signaling pathway with a diazaspiro-based antagonist.
Protocol 5: Enzyme Inhibition Assay

Peptidomimetics are often designed as enzyme inhibitors. The following is a general protocol for determining the inhibitory activity of a synthesized peptide.[28][29][30][31][32]

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the purified diazaspiro-containing peptide inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the peptide inhibitor at various concentrations, and the enzyme.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the rate of product formation over time using a plate reader (e.g., by measuring absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Inhibition_Assay_Workflow Prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) Preincubate Pre-incubate Enzyme + Inhibitor Prepare->Preincubate Initiate Initiate Reaction (Add Substrate) Preincubate->Initiate Measure Measure Product Formation Initiate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Workflow for an enzyme inhibition assay.

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained peptidomimetics. While its incorporation requires optimized coupling conditions due to steric hindrance, the resulting spirocyclic peptides hold significant promise for applications in drug discovery. The protocols and data presented here provide a foundation for researchers to successfully utilize this and similar scaffolds in their peptide synthesis endeavors.

References

Application of 2,5-Diazaspiro[3.5]nonane Scaffold in CNS Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-diazaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, offering a rigid three-dimensional structure that can be strategically utilized in the design of novel therapeutics targeting the central nervous system (CNS). Its unique spirocyclic nature provides an opportunity to explore chemical space that is distinct from more traditional saturated heterocyclic systems. This document provides an overview of the application of the 2,5-diazaspiro[3.5]nonane scaffold in CNS drug design, with a specific focus on its use in the development of dopamine D3 receptor antagonists. Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented.

Application in Dopamine D3 Receptor Antagonism

The dopamine D3 receptor is a G-protein coupled receptor primarily expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and reward.[1] As such, it has emerged as a promising therapeutic target for a variety of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease.[1] The 2,5-diazaspiro[3.5]nonane core has been successfully employed as a central scaffold in the development of potent and selective dopamine D3 receptor antagonists.[1]

Quantitative Data Summary

A series of arylated 2,5-diazaspiro[3.5]nonane derivatives have been synthesized and evaluated for their binding affinity at the human dopamine D2 and D3 receptors. The quantitative data for selected compounds are summarized in the table below.

Compound IDR GroupD3 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D2/D3)
11 4-cyanophenyl24.26390264
14 4-acetylphenyl12.0>10000>833
15a 3-cyanophenyl25.623200905
15c 3-acetylphenyl15.89870625

Data sourced from "Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores".[1]

Experimental Protocols

Synthesis of N-Aryl-2,5-diazaspiro[3.5]nonane Derivatives

A representative protocol for the synthesis of N-aryl-2,5-diazaspiro[3.5]nonane derivatives is outlined below, based on a palladium-catalyzed C-N cross-coupling reaction.

Materials:

  • 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection: To a solution of 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate in dichloromethane (DCM), add trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the free 2,5-diazaspiro[3.5]nonane.

  • C-N Cross-Coupling: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃, XPhos, and NaOtBu. Add a solution of 2,5-diazaspiro[3.5]nonane and the desired aryl halide in anhydrous toluene. Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-aryl-2,5-diazaspiro[3.5]nonane derivative.

Dopamine D3 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human dopamine D3 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human dopamine D3 receptor.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding determinant: (+)-Butaclamol.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well microplate, add the following in a final volume of 200 µL:

    • Assay buffer.

    • Test compound at various concentrations.

    • [³H]-Spiperone at a concentration close to its Kd (e.g., 0.3 nM).

    • For determination of non-specific binding, add a high concentration of (+)-butaclamol (e.g., 10 µM) instead of the test compound.

    • Initiate the binding reaction by adding the membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoid curve. Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][3][4][5][6]

Visualizations

Dopamine D2-like Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds Gi Gi Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., modulation of neurotransmission) PKA->Response Leads to

Caption: Simplified signaling pathway of the dopamine D3 receptor.

Experimental Workflow for Synthesis and Screening

G Start Start: 2,5-Diazaspiro[3.5]nonane Scaffold Synthesis Chemical Synthesis (C-N Cross-Coupling) Start->Synthesis Library Library of Arylated Derivatives Synthesis->Library Screening Biological Screening (Radioligand Binding Assay) Library->Screening Data Quantitative Data (Ki values, Selectivity) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the development of 2,5-diazaspiro[3.5]nonane derivatives.

Structure-Activity Relationship (SAR) Logic

G cluster_para Para-Substitution cluster_meta Meta-Substitution Scaffold 2,5-Diazaspiro[3.5]nonane Core Aryl Aryl Group Substitution Scaffold->Aryl is functionalized with Affinity D3 Receptor Affinity (Ki) Aryl->Affinity influences Selectivity D2/D3 Selectivity Aryl->Selectivity influences p_cyano 4-cyano p_cyano->Affinity p_acetyl 4-acetyl p_acetyl->Affinity p_acetyl->Selectivity High m_cyano 3-cyano m_cyano->Affinity m_cyano->Selectivity Very High m_acetyl 3-acetyl m_acetyl->Affinity

Caption: Key structure-activity relationships for D3 receptor antagonists.

References

Application Note and Protocol: Scale-Up Synthesis of Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the proposed scale-up synthesis of tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The outlined synthetic strategy is designed for scalability and is based on established chemical transformations. This protocol includes a four-step synthesis commencing with commercially available 1,4-cyclohexanedimethanol, proceeding through key intermediates, and culminating in the selective N-Boc protection of the diazaspirocyclic core. Detailed experimental procedures, purification methods, and characterization data are presented.

Introduction

Diazaspirocycles are important structural motifs in modern drug discovery, often imparting favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. This compound, in particular, serves as a versatile intermediate for the synthesis of novel therapeutic agents. This application note details a scalable synthetic route to this compound, addressing the need for a reliable and efficient production method suitable for drug development campaigns.

Overall Synthetic Scheme

The proposed multi-step synthesis is depicted below:

G cluster_0 Step 1: Ditosylation cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Debenzylation cluster_3 Step 4: Selective Boc Protection A 1,4-Cyclohexanedimethanol B 1,4-Bis(tosyloxymethyl)cyclohexane A->B TsCl, Pyridine C 5-Benzyl-2,5-diazaspiro[3.5]nonane B->C Benzylamine, Base D 2,5-Diazaspiro[3.5]nonane C->D Pd/C, H2 or Ammonium Formate E This compound D->E Boc2O, Base G cluster_step1 Step 1: Ditosylation cluster_step2 Step 2: Spirocyclization cluster_step3 Step 3: Debenzylation cluster_step4 Step 4: Selective Boc Protection A 1,4-Cyclohexanedimethanol + TsCl, Pyridine in DCM B Reaction at 0°C to RT A->B C Aqueous Workup B->C D Recrystallization C->D E 1,4-Bis((p-tolylsulfonyloxy)methyl)cyclohexane D->E F Ditosylate + Benzylamine + K2CO3 in Acetonitrile E->F Product from Step 1 G Reflux F->G H Filtration & Concentration G->H I Column Chromatography H->I J 5-Benzyl-2,5-diazaspiro[3.5]nonane I->J K N-Benzyl Spirocycle + Pd/C + Ammonium Formate in Methanol J->K Product from Step 2 L Reflux K->L M Filtration & Concentration L->M N Aqueous Workup M->N O 2,5-Diazaspiro[3.5]nonane N->O P Diamine + Boc2O + Triethylamine in DCM O->P Product from Step 3 Q Reaction at 0°C to RT P->Q R Aqueous Workup Q->R S Column Chromatography R->S T This compound S->T G Start Starting Material 1,4-Cyclohexanedimethanol Intermediate1 Activated Intermediate 1,4-Bis(tosyloxymethyl)cyclohexane Start->Intermediate1 Ditosylation Intermediate2 Protected Spirocycle 5-Benzyl-2,5-diazaspiro[3.5]nonane Intermediate1->Intermediate2 Spirocyclization Intermediate3 Spirocyclic Core 2,5-Diazaspiro[3.5]nonane Intermediate2->Intermediate3 Debenzylation FinalProduct Final Product This compound Intermediate3->FinalProduct Selective Boc Protection

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the synthesis of tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the 2,5-diazaspiro[3.5]nonane core?

A1: While a definitive, publicly available protocol for this specific isomer is limited, plausible synthetic strategies, based on related spirocyclic structures, generally involve a multi-step sequence. A common approach involves the construction of a piperidine ring bearing a geminal diester or related functional groups at the 4-position, which can then be elaborated into the azetidine ring. Key reactions can include Michael additions, reductive aminations, and intramolecular cyclizations.

Q2: I am observing a low overall yield. What are the most critical steps to optimize?

A2: Low overall yields in multi-step syntheses of complex molecules like spirocycles are common.[1] The most critical steps to focus on are typically the ring-forming reactions. The intramolecular cyclization to form the azetidine ring can be particularly challenging due to ring strain. Also, the purification of intermediates can lead to significant material loss. Careful optimization of reaction conditions (temperature, solvent, base) and purification techniques for each step is crucial.

Q3: What are the typical challenges encountered during the purification of this compound and its intermediates?

A3: Purification can be challenging due to the polar nature of the diamine intermediates and the potential for the product to be water-soluble, especially in its protonated form. Emulsion formation during aqueous workups is a common issue.[1] Column chromatography may require the use of polar solvent systems, and the product might streak on the column. Using a modified mobile phase, such as one containing a small amount of triethylamine or ammonia, can sometimes improve chromatographic behavior.

Q4: How can I confirm the successful formation of the spirocyclic structure?

A4: A combination of analytical techniques is essential. ¹H and ¹³C NMR spectroscopy are powerful tools to elucidate the structure. In ¹³C NMR, the presence of a quaternary carbon signal for the spirocenter is a key indicator. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

Q5: Is the Boc protecting group stable throughout the entire synthetic sequence?

A5: The tert-butoxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions.[2] However, it can be cleaved under strongly acidic conditions.[2] Therefore, it is important to avoid acidic reagents in the preceding steps if the Boc group is introduced early in the synthesis. If acidic conditions are required, the Boc protection step should be planned as one of the final steps.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield in Cyclization Step 1. Incomplete reaction.[3] 2. Steric hindrance preventing ring closure. 3. Degradation of starting material or product under reaction conditions.[3] 4. Incorrect solvent or base for the reaction.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Consider using a less sterically demanding protecting group on the nitrogen if applicable. 3. Attempt the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere if reagents are air-sensitive. 4. Screen a variety of aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) and bases (e.g., K₂CO₃, Cs₂CO₃, NaH).
Formation of Multiple Products 1. Competing side reactions, such as intermolecular reactions or elimination.[1] 2. Isomerization of intermediates.1. Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. 2. Adjust reaction conditions (e.g., temperature, base) to minimize side product formation.[3]
Difficulty in Product Isolation/Purification 1. Product is highly polar or water-soluble.[4] 2. Emulsion formation during aqueous workup.[1] 3. Product streaks on silica gel column.1. After quenching the reaction, extract with a more polar solvent like dichloromethane or a mixture of chloroform and isopropanol. Saturating the aqueous layer with NaCl may improve extraction efficiency. 2. Add brine to the aqueous layer or filter the mixture through celite to break up emulsions. 3. For column chromatography, consider deactivating the silica gel with triethylamine. Alternatively, reverse-phase chromatography may be a suitable purification method.
Incomplete Boc Protection 1. Insufficient Boc-anhydride or base. 2. Steric hindrance around the amine. 3. Low reactivity of the amine.1. Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride and a suitable base (e.g., triethylamine, diisopropylethylamine). 2. Increase the reaction temperature or use a more reactive Boc-donating reagent. 3. Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.

Experimental Protocols

Note: The following is a proposed synthetic route based on established methodologies for analogous spirocyclic diamines, as a detailed experimental procedure for this specific molecule is not widely published.

Proposed Synthesis of this compound

This proposed synthesis involves the initial formation of the piperidine ring followed by the construction of the azetidine ring.

Step 1: Synthesis of Diethyl 4-(cyanomethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate

A Michael addition of ethyl cyanoacetate to a suitable piperidine precursor, followed by appropriate functional group manipulations, can lead to a key intermediate.

Step 2: Reduction and Cyclization to form 2,5-diazaspiro[3.5]nonan-1-one

The nitrile and ester groups of the intermediate from Step 1 can be reduced and cyclized to form the spiro-lactam.

Step 3: Reduction of the Lactam to 2,5-diazaspiro[3.5]nonane

The lactam is reduced to the corresponding diamine using a strong reducing agent like lithium aluminum hydride.

Step 4: Selective Boc-protection of 2,5-diazaspiro[3.5]nonane

The final step is the selective protection of one of the amino groups with a Boc group.

  • Detailed Protocol for Step 4:

    • Dissolve 2,5-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same solvent dropwise.

    • Add a base such as triethylamine (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc-Protection

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDCM0 to RT1875
2DiisopropylethylamineDCM0 to RT1872
3TriethylamineTHF0 to RT2468
4NoneDCMRT48<20
5Triethylamine, DMAP (cat.)DCM0 to RT1285

Note: The data in this table is illustrative and based on typical results for Boc-protection of amines. Actual results may vary.

Visualizations

G cluster_synthesis Proposed Synthetic Workflow Start Piperidine Precursor Step1 Step 1: Michael Addition & Functional Group Manipulation Start->Step1 Intermediate1 Key Piperidine Intermediate Step1->Intermediate1 Step2 Step 2: Reduction & Cyclization Intermediate1->Step2 Intermediate2 2,5-diazaspiro[3.5]nonan-1-one Step2->Intermediate2 Step3 Step 3: Lactam Reduction Intermediate2->Step3 Intermediate3 2,5-diazaspiro[3.5]nonane Step3->Intermediate3 Step4 Step 4: Selective Boc Protection Intermediate3->Step4 End This compound Step4->End

Caption: Proposed synthetic workflow for the target molecule.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? Start->Check_Completion Optimize_Conditions Optimize reaction conditions (time, temp, concentration) Check_Completion->Optimize_Conditions No Side_Products Are side products being formed? Check_Completion->Side_Products Yes Success Yield Improved Optimize_Conditions->Success Modify_Reagents Modify reagents or use high dilution Side_Products->Modify_Reagents Yes Degradation Is the product or starting material degrading? Side_Products->Degradation No Modify_Reagents->Success Milder_Conditions Use milder reaction conditions Degradation->Milder_Conditions Yes Isolation_Issues Are there issues with workup and purification? Degradation->Isolation_Issues No Milder_Conditions->Success Optimize_Purification Optimize extraction and chromatography Isolation_Issues->Optimize_Purification Yes Isolation_Issues->Success No Optimize_Purification->Success

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Diazaspirononane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diazaspirononanes. The following information is designed to help identify and resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My diazaspirononane synthesis is resulting in a low yield. What are the common causes?

A1: Low yields in diazaspirononane synthesis can often be attributed to several factors. Incomplete intramolecular cyclization is a primary suspect, leaving a significant portion of the linear precursor in the reaction mixture. Another common issue is the formation of side products through competing reaction pathways. The stability of your starting materials and intermediates is also crucial; degradation under the reaction conditions can significantly impact the final yield. Finally, ensure your purification methods are optimized, as the desired product may be lost during workup and chromatography.

Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the potential side products?

A2: The presence of multiple spots on a TLC plate suggests the formation of various byproducts. Common side products in diazaspirononane synthesis include:

  • Uncyclized Precursor: The linear diamine or amino-amide precursor may not have fully cyclized.

  • Polymeric Materials: Intermolecular reactions can lead to the formation of dimers or polymers, especially at high concentrations.

  • Products of Incomplete Reduction: If your synthesis involves a reduction step (e.g., nitrile or amide reduction), partially reduced intermediates may be present.

  • Isomeric Products: Depending on the substitution pattern and reaction conditions, the formation of regioisomers or stereoisomers is possible.

  • Byproducts from Protecting Group Manipulation: Incomplete deprotection or side reactions related to protecting groups can introduce impurities.

Q3: How can I minimize the formation of dimeric or polymeric side products?

A3: Dimerization and polymerization are intermolecular processes that compete with the desired intramolecular cyclization. To favor the formation of the monomeric diazaspirononane, it is crucial to employ high-dilution conditions. By performing the reaction at a low concentration (typically 0.01-0.05 M), the probability of two precursor molecules reacting with each other is significantly reduced, while the intramolecular reaction is unaffected.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Diazaspirononane
Potential Cause Troubleshooting Steps
Incomplete Intramolecular Cyclization - Increase reaction time. - Increase reaction temperature. - Use a more effective catalyst or base/acid promoter. - Employ high-dilution conditions to favor intramolecular reaction.
Degradation of Starting Material or Product - Screen for more stable protecting groups. - Lower the reaction temperature and extend the reaction time. - Ensure all reagents and solvents are pure and anhydrous.
Suboptimal Reaction Conditions - Perform a systematic optimization of solvent, temperature, and catalyst/reagent stoichiometry. - Consider a different synthetic route if optimization is unsuccessful.
Issue 2: Presence of Significant Amounts of Uncyclized Precursor
Potential Cause Troubleshooting Steps
Insufficient Activation for Cyclization - For reactions involving nucleophilic attack, ensure the nucleophile is sufficiently basic or the electrophile is sufficiently activated. - In acid-catalyzed cyclizations, consider using a stronger acid.
Steric Hindrance - Redesign the precursor to minimize steric clash at the reaction centers. - Use a smaller protecting group if it is contributing to steric hindrance.
Reversibility of the Cyclization Step - If the cyclization is reversible, consider trapping the product in situ or using reaction conditions that drive the equilibrium towards the product (e.g., removal of a byproduct like water).
Issue 3: Formation of an Unexpected Isomer
Potential Cause Troubleshooting Steps
Lack of Regioselectivity - Modify the substrate to electronically or sterically favor the desired cyclization pathway. - Change the catalyst or reaction conditions to influence the regioselectivity.
Lack of Stereoselectivity - Employ a chiral catalyst or auxiliary to induce stereoselectivity. - For diastereomeric mixtures, optimize reaction conditions (solvent, temperature) to favor the desired diastereomer. - If inseparable, consider derivatization to facilitate separation.

Visualizing Reaction Pathways

To better understand the potential outcomes of a diazaspirononane synthesis, the following diagrams illustrate the desired reaction pathway and common side reactions.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions A Linear Precursor B Intramolecular Cyclization A->B Favorable Conditions C Diazaspirononane (Product) B->C D Linear Precursor E Intermolecular Reaction D->E High Concentration G Incomplete Reaction D->G Suboptimal Conditions I Alternative Cyclization D->I Lack of Selectivity F Dimer/Polymer E->F H Unchanged Precursor G->H J Isomeric Product I->J

Caption: Desired vs. Side Reaction Pathways in Diazaspirononane Synthesis.

The following workflow provides a systematic approach to troubleshooting common issues in diazaspirononane synthesis.

G start Start Synthesis check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc main_product Single Major Spot (Desired Product) check_tlc->main_product Yes multiple_spots Multiple Spots or Low Conversion check_tlc->multiple_spots No purify Proceed to Purification main_product->purify troubleshoot Troubleshoot Side Products and Low Yield multiple_spots->troubleshoot end Pure Diazaspirononane purify->end optimize Optimize Reaction Conditions (Concentration, Temp, Time) troubleshoot->optimize re_run Re-run Synthesis optimize->re_run re_run->check_tlc

Caption: Troubleshooting Workflow for Diazaspirononane Synthesis.

Technical Support Center: Synthesis of 2,5-diazaspiro[3.5]nonane via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-diazaspiro[3.5]nonane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for the reductive amination synthesis of this valuable spirocyclic diamine.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 2,5-diazaspiro[3.5]nonane using reductive amination?

The synthesis of 2,5-diazaspiro[3.5]nonane via reductive amination typically involves a two-step process. First, a suitable ketone precursor undergoes condensation with an amine to form an intermediate imine. This imine is then reduced in the second step to yield the desired diamine product. A common approach is a one-pot reaction where the imine is formed and subsequently reduced in situ.

Q2: What are the common starting materials for this synthesis?

Commonly, the synthesis starts with a protected form of a spiroketone, such as 1,4-dioxaspiro[4.5]decan-8-one, and a protected diamine, like N-benzylethylenediamine. The use of protecting groups is crucial to control the reactivity and prevent unwanted side reactions.

Q3: Which reducing agents are suitable for this reaction?

Several reducing agents can be employed for the reductive amination process. The choice of reagent is critical and depends on the specific substrates and desired reaction conditions. Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄). Each has its own advantages regarding reactivity, selectivity, and safety.[1][2][3]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the tracking of the consumption of starting materials and the formation of the intermediate imine and the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2,5-diazaspiro[3.5]nonane via reductive amination.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete imine formation The equilibrium between the ketone and the imine may not favor the product. To shift the equilibrium, consider adding a dehydrating agent like molecular sieves or removing water through azeotropic distillation. An acidic catalyst, such as acetic acid, can also promote imine formation.
Ineffective reducing agent The chosen reducing agent may be old, inactive, or unsuitable for the specific substrate. Test the activity of the reducing agent on a simpler substrate. Consider switching to an alternative reducing agent (see comparative table below). For sterically hindered ketones, a more reactive reducing agent or harsher reaction conditions may be necessary.
Suboptimal reaction conditions The reaction temperature, solvent, or pH may not be optimal. Experiment with different solvents like dichloroethane (DCE), tetrahydrofuran (THF), or methanol. Ensure the pH is weakly acidic (around 5-6) to facilitate imine formation without decomposing the reducing agent.
Steric hindrance The spirocyclic nature of the ketone can present significant steric hindrance. Increasing the reaction temperature or using a less bulky protecting group on the amine might improve the yield.

Problem 2: Formation of Side Products

Side Product Possible Cause Suggested Solution
Alcohol from ketone reduction The reducing agent is too reactive and reduces the starting ketone before imine formation.Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is more selective for the iminium ion over the ketone.[2] Alternatively, pre-form the imine before adding a stronger reducing agent like sodium borohydride (NaBH₄).[1]
Over-alkylation of the amine If a primary amine is used, it can react further to form tertiary amines.This is less of a concern when using a diamine for cyclization, but careful control of stoichiometry is still important. Using a protecting group on one of the amine functionalities can prevent this.
Unreacted imine intermediate Incomplete reduction of the imine.Increase the amount of the reducing agent or extend the reaction time. Adding a small amount of acid can protonate the imine, making it more susceptible to reduction.

Problem 3: Difficulty in Product Purification

Issue Suggested Solution
Co-elution of product and starting materials/byproducts The polarity of the product may be similar to that of the impurities.
Product is an oil and difficult to handle The free base of the diamine may be an oil.

Comparative Data

The selection of a reducing agent is a critical step in optimizing the reductive amination reaction. The following table provides a comparison of commonly used reducing agents.

Reducing AgentFormulaKey Characteristics
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective, effective for a wide range of aldehydes and ketones, including acid-sensitive substrates. Less toxic than NaBH₃CN.[2][4]
Sodium CyanoborohydrideNaBH₃CNHighly selective for the iminium ion over the carbonyl group, allowing for one-pot reactions. However, it is highly toxic and can generate cyanide gas under acidic conditions.[1][3]
Sodium BorohydrideNaBH₄A potent and cost-effective reducing agent, but its lack of selectivity often requires a two-step procedure where the imine is pre-formed.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2,5-diazaspiro[3.5]nonane

This protocol describes a plausible one-pot synthesis of a protected form of the target molecule.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • N-Boc-ethylenediamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Dichloromethane/Methanol)

Procedure:

  • To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in DCE, add N-Boc-ethylenediamine (1.1 eq) and glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction Ketone 1,4-Dioxaspiro[4.5]decan-8-one Imine Imine Intermediate Ketone->Imine Amine Protected Ethylenediamine Amine->Imine Product 2,5-diazaspiro[3.5]nonane (Protected) Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->Imine

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield CheckImine Check for Imine Formation (TLC, LC-MS) Start->CheckImine ImineFormed Imine is Formed CheckImine->ImineFormed Yes ImineNotFormed Imine Not Formed CheckImine->ImineNotFormed No CheckReducer Check Reducing Agent Activity and Reaction Conditions ImineFormed->CheckReducer OptimizeImine Optimize Imine Formation: - Add dehydrating agent - Add acid catalyst - Increase temperature ImineNotFormed->OptimizeImine OptimizeReduction Optimize Reduction: - Use fresh/stronger reducing agent - Increase temperature - Adjust pH CheckReducer->OptimizeReduction Problem Persists Success Improved Yield OptimizeImine->Success OptimizeReduction->Success

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimization of Boc-Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing tert-butyloxycarbonyl (Boc) deprotection conditions to minimize side reactions and improve overall yield and purity. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in your chemical synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The principal cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][2] This electrophilic intermediate is formed upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[3][4] The tert-butyl cation can then alkylate any nucleophilic species present in the reaction mixture, leading to undesired byproducts.[3][5]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][6] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][6]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.[3][6]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[3][6]

Q3: How can I prevent t-butylation of sensitive residues?

A3: The most effective method to prevent t-butylation is the addition of "scavengers" to the deprotection reaction mixture.[6][7] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate.[2][8] They effectively "trap" the carbocation before it can react with your molecule of interest.[7]

Q4: What are some common scavengers and when should I use them?

A4: The choice of scavenger depends on the specific nucleophilic residues present in your substrate.[7][9] A commonly used general scavenger cocktail is a mixture of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).[2][3] For peptides containing multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[3][6]

Q5: Are there milder alternatives to TFA for Boc deprotection?

A5: Yes, for substrates sensitive to strong acids, several milder alternatives can be employed.[10] These include:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under non-protic conditions.[10]

  • Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be used.[10][11]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for acid.[10]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

  • Symptoms: Presence of starting material detected by TLC, LC-MS, or NMR; low yield of the desired amine.[3]

  • Possible Causes & Solutions:

    • Insufficient Acid: Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[1][7]

    • Insufficient Reaction Time: Extend the reaction time and monitor the progress closely by TLC or LC-MS.[1]

    • Low Temperature: While some reactions are performed at 0 °C to minimize side reactions, allowing the reaction to warm to room temperature can increase the deprotection rate.[11]

    • Steric Hindrance: For sterically hindered amines, stronger acidic conditions, longer reaction times, and/or elevated temperatures may be necessary.[8][12]

Issue 2: Observation of Unexpected Byproducts with a Mass Increase of 56 Da

  • Symptoms: Appearance of a new peak in the LC-MS with a mass corresponding to the desired product + 56 amu.

  • Possible Cause & Solution: This mass increase is a characteristic sign of tert-butylation.[13] The most effective solution is to incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[13] The choice of scavenger should be tailored to the sensitive residues present in your molecule (see scavenger table below).[7][9]

Issue 3: Aspartimide Formation in Peptide Synthesis

  • Symptoms: Appearance of side products that are difficult to separate from the desired peptide, potentially leading to a mixture of α- and β-peptides and racemization.[3]

  • Possible Causes & Solutions:

    • This side reaction is prevalent when an aspartic acid (Asp) residue is followed by glycine (Gly), asparagine (Asn), or arginine (Arg).[3][9]

    • To minimize aspartimide formation, cleavage of peptide resins containing Asp(OBzl) or Asp(OcHx) should be performed at low temperatures (0-5 °C).[9]

Data Presentation

Table 1: Comparison of Common Acidic Deprotection Reagents [3][9][14]

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in DCM, Room Temp0.5 - 2 hFast, effective, and volatile, making it easy to remove.Can cause side reactions with sensitive residues; resulting TFA salts can be oily.
Hydrogen Chloride (HCl) 4M in 1,4-Dioxane, Room Temp0.5 - 2 hOften provides the product as a crystalline hydrochloride salt, aiding purification.[15]Can be less selective for highly acid-sensitive substrates.
Aqueous HCl/Acetone Concentrated HCl in AcetoneVariesCost-effective and suitable for large-scale synthesis.[16]Potential for acetone self-condensation side reactions.

Table 2: Common Scavengers for Boc Deprotection [6][9]

ScavengerTypical Concentration (v/v)Protects AgainstNotes
Triisopropylsilane (TIS) 2.5 - 5%t-butylation of Trp, Met, TyrHighly effective carbocation scavenger.
Water (H₂O) 2.5 - 5%General t-butylationTraps the tert-butyl cation to form tert-butanol.
Thioanisole 2.5 - 5%S-alkylation of MetUseful for protecting methionine and tryptophan residues. Avoid if Trp is present as it can lead to side reactions with the indole ring.
1,2-Ethanedithiol (EDT) 2.5%t-butylation of Cys, TrpEffective in preventing side reactions with cysteine and tryptophan.
Anisole 2.5 - 5%t-butylation of TrpA general scavenger for various nucleophilic residues.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers [3][4]

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM).

  • Scavenger Addition: Add the appropriate scavenger cocktail (e.g., 2.5% TIS and 2.5% water).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product is often obtained as the TFA salt.

Protocol 2: Boc Deprotection using HCl in Dioxane [3][14]

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration. If the product remains in solution, the solvent can be removed in vacuo.

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_conditions Deprotection Conditions cluster_scavengers Scavenger Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_product Product start Boc-Protected Substrate conditions Select Deprotection Method: - Strong Acid (TFA, HCl) - Milder Acid (pTSA) - Lewis Acid (ZnBr2) - Thermal start->conditions scavengers Add Scavengers? (e.g., TIS, H2O, Thioanisole) Based on Substrate Sensitivity conditions->scavengers reaction Perform Reaction (0°C to RT, 0.5-2h) scavengers->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring Incomplete? Adjust Conditions monitoring->reaction Incomplete? Adjust Conditions workup Solvent Removal (Precipitation/Extraction) monitoring->workup Complete purification Purification (Chromatography/Crystallization) workup->purification product Deprotected Amine purification->product

Caption: A logical workflow for optimizing Boc-deprotection experiments.

Side_Reaction_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Cleavage Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Side_Product Alkylated Side Product tBu_Cation->Side_Product + Nucleophilic Residue Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Side_Product

Caption: Mechanism of Boc-deprotection and the role of scavengers in preventing side reactions.

References

Technical Support Center: Purification of Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high purity of this compound through column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common challenge when purifying this compound by silica gel chromatography?

A1: A primary challenge is the basic nature of the free amine in the spirocyclic core, which can interact strongly with the acidic silica gel. This interaction often leads to significant peak tailing, making it difficult to obtain pure fractions. To mitigate this, it is common practice to add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent system.[1]

Q2: The starting material (2,5-diazaspiro[3.5]nonane) and the mono-Boc protected product have very similar polarity. How can I improve their separation?

A2: The close polarity of the starting diamine, the desired mono-Boc product, and the di-Boc byproduct can indeed complicate purification by column chromatography.[2] Optimizing the eluent system is crucial. A shallow gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate) can enhance separation. Additionally, an acid-base extraction workup prior to chromatography can help remove the unreacted diamine.[2]

Q3: Is this compound stable on silica gel?

A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral conditions of standard silica gel chromatography.[2] However, it is sensitive to strong acids. While silica gel is slightly acidic, prolonged exposure is not typically an issue for this compound during a standard column run. If compound degradation is suspected, deactivating the silica gel or using an alternative stationary phase like alumina can be considered.[3]

Q4: My compound is not eluting from the column, even with a high concentration of polar solvent. What could be the problem?

A4: Several factors could cause this issue. The compound may have crashed out of solution at the top of the column if the loading solvent was too non-polar. It's also possible that the chosen eluent system is not polar enough. For highly polar amine compounds, using a solvent system like dichloromethane/methanol with a small percentage of ammonium hydroxide may be necessary to ensure elution. In rare cases, the compound might be decomposing on the silica.[3]

Experimental Protocol: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et3N)

  • Hexanes, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate stain or ninhydrin stain

Procedure:

  • Eluent System Selection:

    • Develop a suitable solvent system using TLC. A common starting point is a mixture of Dichloromethane and Methanol.

    • Spot the crude reaction mixture on a TLC plate and develop it in various DCM:MeOH ratios (e.g., 98:2, 95:5, 90:10).

    • To counteract peak tailing due to the basic amine, add 0.5-1% triethylamine to the eluent system.

    • The ideal system should give the desired product an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 DCM:MeOH with 1% Et3N).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or DCM.

    • Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial solvent system.

    • If a gradient elution is necessary, gradually increase the polarity by increasing the percentage of methanol.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Spot every few fractions on a TLC plate, develop, and visualize (e.g., using a potassium permanganate stain, which is effective for amine-containing compounds).

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification. Note that these are starting points and may require optimization.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for most applications.
Mobile Phase (Eluent) Dichloromethane/MethanolA common choice for polar compounds.
Eluent Modifier 0.5 - 1% Triethylamine (Et3N)Added to both solvents to prevent peak tailing.[1]
Gradient 2% to 10% Methanol in DichloromethaneStart with a lower polarity and gradually increase.
Typical Product Rf 0.2 - 0.4In a 95:5 DCM:MeOH + 1% Et3N system.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Significant Peak Tailing on TLC and Column The basic amine is interacting strongly with the acidic silica gel.Add a basic modifier like 0.5-1% triethylamine or ammonium hydroxide to your eluent system.[1]
Poor Separation of Product and Starting Material The polarities are very similar. The column is overloaded.Use a shallower solvent gradient to increase resolution. Ensure the column is not overloaded; use a larger column or less crude material.[2]
Product Does Not Elute from the Column The eluent system is not polar enough. The compound may have precipitated at the top of the column.Increase the polarity of the mobile phase (e.g., increase the percentage of methanol). If precipitation is suspected, try re-dissolving the top of the column with a stronger solvent or consider dry loading.[3]
Multiple Components in All Fractions The compound may be degrading on the silica gel.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine.[3]
Product Elutes in the Solvent Front The initial eluent is too polar.Start with a less polar solvent system. For example, begin with 100% DCM (with Et3N) before introducing methanol.[3]

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation crude_product Crude Product develop_tlc TLC System Development (e.g., DCM/MeOH/Et3N) crude_product->develop_tlc pack_column Slurry Pack Column with Silica Gel develop_tlc->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Observed During Column Chromatography peak_tailing Peak Tailing? start->peak_tailing no_separation Poor Separation? start->no_separation no_elution No Elution? start->no_elution add_base Add Et3N or NH4OH to Eluent peak_tailing->add_base Yes shallow_gradient Use Shallower Gradient no_separation->shallow_gradient Yes check_loading Check Column Loading no_separation->check_loading Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes test_stability Test Stability on Silica no_elution->test_stability If still no elution

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Synthesis of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spirocyclic amines. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Spirocyclic scaffolds are increasingly vital in drug discovery due to their rigid, three-dimensional structures that can improve interaction with protein binding sites.[1] However, their synthesis presents unique challenges.[2]

Section 1: General Troubleshooting & FAQs

This section addresses broad issues that can arise in various synthetic routes toward spirocyclic amines.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion to the desired spirocyclic amine. What are the initial troubleshooting steps?

A1: When facing low conversion rates, a systematic check of the reaction parameters is essential.

  • Reagent and Solvent Quality: Ensure all reagents and solvents are pure and anhydrous, as trace amounts of water or impurities can poison sensitive catalysts or inhibit reactions.[3]

  • Inert Atmosphere: For reactions involving air-sensitive catalysts (e.g., palladium, iridium, or gold-based systems), confirm that the reaction was conducted under a properly maintained inert atmosphere (argon or nitrogen).[3]

  • Catalyst Integrity: Catalyst deactivation is a common issue.[3] If possible, run a control reaction with a substrate known to work well with your catalyst batch to confirm its activity.[3]

  • Reaction Temperature: Temperature can significantly impact reaction rates and product yields.[4] If the reaction is slow, a modest increase in temperature may be beneficial, but be aware that higher temperatures can also lead to catalyst degradation or side product formation.[4]

  • Concentration: For intramolecular reactions like ring-closing metathesis (RCM), running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions that form dimers or polymers.[5]

Low_Conversion_Troubleshooting_Workflow cluster_issues Potential Issues start Low or No Conversion check_reagents Verify Reagent & Solvent Purity (Anhydrous? Pure?) start->check_reagents check_atmosphere Confirm Inert Atmosphere (If required) check_reagents->check_atmosphere Reagents OK impure_reagents Impure/Wet Reagents check_reagents->impure_reagents check_catalyst Assess Catalyst Activity (Run control reaction) check_atmosphere->check_catalyst Atmosphere OK air_leak Air/Moisture Leak check_atmosphere->air_leak check_conditions Review Reaction Conditions (Temperature, Concentration) check_catalyst->check_conditions Catalyst OK dead_catalyst Deactivated Catalyst check_catalyst->dead_catalyst re_run Optimize and Re-run Reaction check_conditions->re_run Conditions Reviewed bad_conditions Suboptimal Conditions check_conditions->bad_conditions

Caption: A workflow for initial troubleshooting of low-yield reactions.

Q2: I am observing significant formation of side products. How can I identify and minimize them?

A2: Side product formation is a common challenge. The first step is to characterize the impurities, often by LC-MS and NMR, to understand their structure.[6] This can provide clues about the undesired reaction pathway.

  • Over-alkylation: In reactions like reductive amination, the newly formed amine product can be more nucleophilic than the starting amine, leading to further reaction.[7] Minimizing this can be achieved by using a stoichiometric amount of the amine or pre-forming the imine before adding the reducing agent.[7]

  • Isomerization: In ring-closing metathesis (RCM), the catalyst can sometimes cause isomerization of the double bond in the starting material or product.[8] The addition of isomerization suppressants like 1,4-benzoquinone or phenol can mitigate this issue.[4]

  • Reduction of Starting Material: In reductive aminations, a strong reducing agent like sodium borohydride can reduce the starting aldehyde or ketone to an alcohol before it forms an imine.[7] Switching to a milder agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion, is a standard solution.[7]

Section 2: Method-Specific Troubleshooting

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, which are common cores in spirocyclic amines.[9][10][11]

Q: My Pictet-Spengler reaction is giving a poor yield. What are the likely causes?

A: Low yields in this reaction are often tied to the electronic properties of the aromatic ring or the reaction conditions.

  • Substrate Electronics: The reaction is an electrophilic aromatic substitution, so it works best with electron-rich aromatic rings (e.g., indoles, pyrroles, or phenols).[10][12] Rings with electron-withdrawing groups will be less nucleophilic and may require stronger acids and higher temperatures, often resulting in lower yields.[10][12]

  • Acid Catalyst: The reaction requires an acid catalyst to generate the reactive electrophile, an iminium ion.[10] If the acid is too weak, the reaction may not proceed. If it is too strong, it can lead to side reactions or decomposition. Common catalysts include protic acids (HCl, TFA) and Lewis acids.[9][12][13]

  • Iminium Ion Formation: The initial condensation between the amine and the aldehyde/ketone to form an imine (which is then protonated) is a critical step. For less reactive carbonyl compounds, this step can be slow.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_challenges Common Problem Areas Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ c1 Slow Condensation Spiro Spirocyclic Intermediate Iminium->Spiro Electrophilic Attack (Ring Closure) Product Tetrahydroisoquinoline Product Spiro->Product Rearomatization (- H⁺) c2 Poor Nucleophile (Deactivated Ring)

Caption: Simplified mechanism of the Pictet-Spengler reaction highlighting key steps.
Intramolecular Hydroamination

This method provides direct access to N-heterocycles by the addition of an N-H bond across an alkene or alkyne.

Q: My catalyst-driven intramolecular hydroamination is failing. What should I investigate?

A: Catalyst inhibition and decomposition are frequent problems in these reactions.[14]

  • Catalyst Inhibition: The amine substrate or the spirocyclic amine product can sometimes coordinate too strongly to the metal center of the catalyst, leading to inhibition.[14]

  • Catalyst Decomposition: Some catalysts are sensitive and can decompose under the reaction conditions, especially at elevated temperatures.[14]

  • Substrate Suitability: The reaction is sensitive to the substitution pattern of the alkene. Highly substituted or sterically hindered alkenes can be challenging substrates.

ProblemPotential CauseSuggested SolutionReference
Low YieldCatalyst inhibition by N-containing compoundsIncrease catalyst loading; screen different ligands or metals.[14]
No ReactionCatalyst decompositionLower reaction temperature; use a more robust pre-catalyst.[14]
Diastereomer MixturePoor facial selectivity during cyclizationScreen chiral catalysts or auxiliaries; adjust reaction conditions (solvent, temperature).[14]
Slow ReactionSterically hindered substrateUse a more active catalyst; increase reaction temperature cautiously.[14]
Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming cyclic structures, including spirocycles, by joining two terminal alkenes.[4][15]

Q: My RCM reaction is producing a mixture of the desired product and isomers. How can I improve selectivity?

A: Isomerization is a known side reaction in RCM, often caused by the catalyst.[8]

  • Use Isomerization Suppressants: Additives like phenol or benzoquinone can suppress catalyst-mediated isomerization of the double bonds.[4]

  • Optimize Temperature: Higher temperatures can promote both the desired RCM reaction and undesired isomerization or catalyst degradation. Running the reaction at a lower temperature (e.g., 40°C instead of 60°C) can sometimes favor the desired product.[4]

  • Catalyst Choice: Different generations of Grubbs or Hoveyda-Grubbs catalysts have varying propensities for causing isomerization. Screening different catalysts may identify one that provides higher selectivity.[5][8] Kinetically controlled E- or Z-selective catalysts are also available for specific applications.[16]

Section 3: Protecting Group Strategies

Protecting the amine functionality is often necessary to prevent unwanted side reactions.[17][18] A carbamate is the most common choice for protecting an amine, rendering the nitrogen non-nucleophilic.[17][19]

Q: How do I choose the most suitable protecting group for my spirocyclic amine synthesis?

A: The choice depends on the stability of your molecule to the deprotection conditions. An "orthogonal" strategy, where different protecting groups can be removed under distinct conditions (e.g., one acid-labile, one base-labile), is highly valuable in multi-step synthesis.[17][18][20]

Protecting GroupAbbreviationCommon Reagent for InstallationCleavage ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA)Stable to base, hydrogenation
CarboxybenzylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)Stable to acid and base
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)Stable to acid, hydrogenation

digraph "Protecting_Group_Selection" {
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start [label="Need to Protect Amine?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_acid [label="Is molecule stable to\nstrong acid?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_h2 [label="Is molecule stable to\nhydrogenation?\n(e.g., no other reducible groups)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_base [label="Is molecule stable to\nbase?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

use_boc [label="Use Boc Group", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_cbz [label="Use Cbz Group", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_fmoc [label="Use Fmoc Group", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rethink [label="Re-evaluate synthetic route\nor consider other groups", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_pg [label="No Protecting Group Needed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q_acid [label="Yes"]; start -> no_pg [label="No"]; q_acid -> use_boc [label="Yes"]; q_acid -> q_h2 [label="No"]; q_h2 -> use_cbz [label="Yes"]; q_h2 -> q_base [label="No"]; q_base -> use_fmoc [label="Yes"]; q_base -> rethink [label="No"]; }

Caption: Decision tree for selecting a common amine protecting group.

Section 4: Purification Challenges

The purification of spirocyclic amines can be a significant bottleneck due to their unique structural properties.[21]

Q: What are the most common difficulties encountered when purifying spirocyclic amines?

A: Key challenges stem from their rigid 3D structure and potential for multiple stereoisomers.[21]

  • Separation of Stereoisomers: Spirocycles often contain multiple chiral centers, leading to the formation of diastereomers which can have very similar physicochemical properties, making chromatographic separation difficult.[21]

  • Low Solubility/Crystallinity: The rigid framework can lead to poor solubility in common organic solvents and a reluctance to form crystals, complicating purification by recrystallization.[21] This often results in the product "oiling out."[21]

  • Structurally Similar Impurities: Side products can have skeletons very similar to the target compound, further challenging separation.[21]

ProblemPotential CauseSuggested SolutionReference
"Oiling out" during crystallizationSolute melting point is lower than the solvent boiling point.Use a lower-boiling point solvent or a solvent mixture. Add a small amount of a "poor" solvent to induce precipitation.[21]
Difficult separation of diastereomersVery similar polarity and physical properties.Optimize chromatography (try different columns, solvent systems). Chiral chromatography may be necessary.[1][21]
Product is water-solublePolar amine functionality.Check the aqueous layer after workup. Perform a back-extraction after adjusting the pH.[22]
Amine streaks on silica gel columnBasic amine interacts strongly with acidic silica.Add a small amount of a basic modifier (e.g., triethylamine, ammonia in methanol) to the eluent.-

Section 5: Key Experimental Protocols

Protocol 1: General Procedure for a Pictet-Spengler Reaction

This protocol is adapted from a literature procedure for the synthesis of a substituted tetrahydro-β-carboline.[9]

  • Reaction Setup: Charge a round-bottom flask with the arylethylamine starting material (e.g., D-tryptophan methyl ester hydrochloride, 1.0 eq).

  • Solvent Addition: Add anhydrous methanol (approx. 3.3 mL per mmol of amine).

  • Carbonyl Addition: Once the amine has dissolved, add the carbonyl compound (e.g., 2,3-butanedione, 2.5 eq).

  • Heating: Stir the solution at an elevated temperature (e.g., 65 °C) for a set period (e.g., 20 hours), monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Partition the mixture between a suitable organic solvent (e.g., CH₂Cl₂) and a basic aqueous solution (e.g., saturated aqueous NaHCO₃) to neutralize the acid and remove water-soluble components.

  • Extraction: Separate the layers and extract the aqueous layer again with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as trituration, recrystallization, or column chromatography, to isolate the desired spirocyclic amine.[9]

Protocol 2: General Procedure for Reductive Amination using STAB

This is a general protocol for the reductive amination of a ketone with a primary amine.

  • Reaction Setup: To a stirred solution of the ketone (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloroethane or THF), add acetic acid (1.1 eq) to facilitate iminium ion formation.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to promote the formation of the imine intermediate. This step can be monitored by TLC.[7]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure spirocyclic amine.

References

Technical Support Center: Alkylation of 2,5-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the alkylation of 2,5-diazaspiro[3.5]nonane. The focus is on preventing over-alkylation and achieving selective mono-alkylation, a common challenge in the synthesis of drug candidates and other functionalized molecules.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of 2,5-diazaspiro[3.5]nonane.

Issue 1: Predominant formation of the di-alkylated product.

  • Question: My reaction is yielding primarily the N,N'-di-alkylated 2,5-diazaspiro[3.5]nonane instead of the desired mono-alkylated product. How can I improve the selectivity for mono-alkylation?

  • Answer: Over-alkylation is a common problem due to the comparable reactivity of the two secondary amine groups. Here are several strategies to enhance mono-alkylation selectivity:

    • Use of a Protecting Group: The most reliable method to ensure mono-alkylation is to use a protecting group. The tert-butoxycarbonyl (Boc) group is a common choice for secondary amines.[1][2] By protecting one of the nitrogen atoms, you can selectively alkylate the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.[1]

    • Control of Stoichiometry: Use a stoichiometric excess of the diamine relative to the alkylating agent. This statistically favors the mono-alkylation of the diamine. A starting point is to use 2-3 equivalents of 2,5-diazaspiro[3.5]nonane.

    • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to a solution of the diamine at a low temperature can help to control the reaction and minimize di-alkylation. This maintains a low concentration of the alkylating agent throughout the reaction.

    • Solvent Choice: Nonpolar solvents can sometimes favor mono-alkylation. The mono-alkylated product, being a salt after the initial reaction, may precipitate out of a nonpolar solvent, preventing it from reacting further.[2]

Issue 2: Low reaction yield despite using a protecting group.

  • Question: I've used a Boc-protected 2,5-diazaspiro[3.5]nonane, but the yield of the mono-alkylated product is still low. What could be the issue?

  • Answer: Low yields even with a protecting group can stem from several factors:

    • Incomplete Deprotonation: The secondary amine needs to be deprotonated to become a potent nucleophile. Ensure you are using a suitable base and that the reaction conditions are appropriate for that base to be effective. Common bases include potassium carbonate or triethylamine.

    • Steric Hindrance: The spirocyclic nature of the molecule and the presence of the Boc group can create steric hindrance, slowing down the reaction. You may need to increase the reaction temperature or use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).

    • Reaction Time: The reaction may require a longer time to reach completion due to steric hindrance or lower reactivity of the alkylating agent. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 3: Difficulty in removing the protecting group.

  • Question: I am struggling to deprotect the Boc-protected mono-alkylated product without affecting other functional groups in my molecule. What are the best practices for Boc removal?

  • Answer: The Boc group is typically removed under acidic conditions. The choice of acid and reaction conditions is crucial to avoid side reactions.

    • Mild Acidic Conditions: A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is usually fast and can be performed at room temperature.

    • Gaseous HCl: Bubbling dry HCl gas through a solution of the protected compound in an anhydrous solvent (e.g., dioxane or diethyl ether) is another effective method.

    • Monitoring the Reaction: It is important to monitor the deprotection reaction closely to avoid prolonged exposure to strong acid, which could lead to degradation of other acid-sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in the alkylation of 2,5-diazaspiro[3.5]nonane?

A1: The primary challenge is controlling the degree of alkylation. Because 2,5-diazaspiro[3.5]nonane is a symmetrical diamine with two reactive secondary amine groups, it can easily undergo di-alkylation, leading to a mixture of mono- and di-alkylated products, as well as unreacted starting material. Achieving selective mono-alkylation is crucial for many synthetic applications.

Q2: Which protecting groups are suitable for 2,5-diazaspiro[3.5]nonane?

A2: Carbamate-based protecting groups are generally effective for secondary amines.[1] The most common and versatile protecting group is the tert-butoxycarbonyl (Boc) group .[2] It is stable under a wide range of reaction conditions used for alkylation and can be readily removed under acidic conditions.[1][3] Another option is the benzyloxycarbonyl (Cbz or Z) group , which is stable to acidic and basic conditions and is typically removed by hydrogenolysis.

Q3: Can I achieve selective mono-alkylation without using a protecting group?

A3: While challenging, it is possible to favor mono-alkylation without protecting groups under specific conditions. Strategies include:

  • Using a large excess of the diamine.

  • Slow, controlled addition of the alkylating agent at low temperatures.

  • Choosing a solvent in which the mono-alkylated product has low solubility. [2] However, for achieving high yields of the pure mono-alkylated product, the use of a protecting group is generally the most reliable strategy.[2]

Q4: What are the typical reaction conditions for the N-alkylation of a protected 2,5-diazaspiro[3.5]nonane?

A4: Typical conditions involve reacting the N-Boc-2,5-diazaspiro[3.5]nonane with an alkyl halide (e.g., R-Br or R-I) in the presence of a non-nucleophilic base.

ParameterRecommended Condition
Solvent Aprotic polar solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Base Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Triethylamine (Et₃N)
Temperature Room temperature to 80 °C, depending on the reactivity of the alkylating agent
Reaction Time 2 to 24 hours, monitored by TLC or LC-MS

Experimental Protocols

Protocol 1: Mono-Boc Protection of 2,5-diazaspiro[3.5]nonane

  • Dissolve 2,5-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) portion-wise to the stirred solution.

  • Add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq) if starting from the hydrochloride salt.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-2,5-diazaspiro[3.5]nonane.

Protocol 2: N-Alkylation of N-Boc-2,5-diazaspiro[3.5]nonane

  • To a solution of N-Boc-2,5-diazaspiro[3.5]nonane (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or iodide) (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-alkylated-N'-Boc-2,5-diazaspiro[3.5]nonane.

Visualizations

experimental_workflow cluster_protection Step 1: Mono-Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection start 2,5-diazaspiro[3.5]nonane boc2o Boc₂O, Base start->boc2o mono_boc N-Boc-2,5-diazaspiro[3.5]nonane boc2o->mono_boc alkyl_halide Alkyl Halide (R-X), Base mono_boc->alkyl_halide mono_alkylated N'-Alkyl-N-Boc-2,5-diazaspiro[3.5]nonane alkyl_halide->mono_alkylated acid Acid (e.g., TFA) mono_alkylated->acid final_product Mono-alkylated 2,5-diazaspiro[3.5]nonane acid->final_product

Caption: Workflow for selective mono-alkylation.

troubleshooting_logic start Alkylation of 2,5-diazaspiro[3.5]nonane problem Problem: Over-alkylation start->problem solution1 Use Protecting Group (e.g., Boc) problem->solution1 Primary Solution solution2 Excess Diamine problem->solution2 Alternative solution3 Slow Addition of Alkylating Agent problem->solution3 Alternative solution4 Use Nonpolar Solvent problem->solution4 Alternative

Caption: Troubleshooting over-alkylation.

References

stability of Boc protecting group under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues and answer frequently asked questions regarding the use of the Boc protecting group in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the Boc group stable?

A1: The tert-butyloxycarbonyl (Boc) group is renowned for its stability in a wide range of reaction conditions, making it a versatile choice for amine protection.[1] It is generally stable to basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1][2] This stability profile allows for its use in concert with other "orthogonal" protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1][3]

Q2: What are the standard conditions for Boc deprotection?

A2: The Boc group is characteristically labile to acidic conditions.[1] The most common method for its removal involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[4][5] A typical concentration of TFA is between 20-50% (v/v).[1] Another common reagent is 4M HCl in an organic solvent like 1,4-dioxane or ethyl acetate.[4]

Q3: My Boc deprotection is incomplete. What are the possible causes and solutions?

A3: Incomplete Boc deprotection can arise from several factors. Common causes include insufficient acid strength or concentration, inadequate reaction time, poor resin swelling in solid-phase synthesis, and steric hindrance around the Boc-protected amine.[6][7] To troubleshoot, you can try increasing the acid concentration or switching to a stronger acid system, extending the reaction time while monitoring with TLC or LC-MS, ensuring proper resin swelling, or using more forcing conditions such as gentle heating.[6][7]

Q4: I am observing unexpected byproducts after Boc deprotection. What could they be and how can I prevent them?

A4: A common side reaction during acid-catalyzed Boc deprotection is t-butylation of nucleophilic residues in your molecule.[8] This occurs due to the formation of a reactive tert-butyl cation upon cleavage of the Boc group.[8] This cation can alkylate nucleophilic functional groups, particularly tryptophan, methionine, cysteine, and tyrosine.[8] The most effective way to prevent this is by using "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[8] Another potential byproduct is the trifluoroacetylation of the newly deprotected amine when using TFA.[7] This can be mitigated by ensuring the complete removal of TFA after the reaction, for instance, by co-evaporation with a solvent like toluene.[7]

Q5: Can the Boc group be removed under non-acidic conditions?

A5: Yes, while acidic cleavage is the most common method, alternative procedures exist for acid-sensitive substrates.[4] Thermal deprotection, sometimes in water, offers a "green" alternative.[4][9] Methods employing Lewis acids like trimethylsilyl iodide (TMSI) provide a mild, non-hydrolytic option for Boc removal.[4][10]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • Starting material (Boc-protected compound) remains after the reaction.

  • LC-MS analysis shows a mixture of starting material and the desired product.

  • Kaiser test (for solid-phase peptide synthesis) gives a weak or negative result, indicating few free primary amines.[6]

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid Strength/Concentration Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[6][7]
Inadequate Reaction Time Increase the reaction time and monitor the progress by TLC or LC-MS.[7] For some substrates, reactions may require several hours to reach completion.[4]
Steric Hindrance Use more forcing conditions, such as a stronger acid, longer reaction time, or gentle warming (e.g., to 40°C).[7] Ensure the use of scavengers under these conditions to minimize side reactions.[7]
Poor Resin Swelling (SPPS) Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent to allow for efficient access to the reaction sites.[6]
Issue 2: Observation of Side-Products

Symptoms:

  • LC-MS analysis shows unexpected peaks, often with a mass increase of +56 Da (t-butylation) or +96 Da (trifluoroacetylation).[7][8]

  • Purification of the final product is complicated by the presence of closely related impurities.

Possible Causes & Solutions:

CauseRecommended Action
t-Butylation of Nucleophilic Residues Add scavengers to the deprotection cocktail. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, thioanisole, or 1,2-ethanedithiol (EDT).[7][8] The choice of scavenger depends on the susceptible amino acid residues present.
Trifluoroacetylation of the Deprotected Amine After deprotection with TFA, ensure its complete removal by co-evaporating the crude product with a non-reactive solvent like toluene.[7]
Aspartimide Formation (in Peptide Synthesis) This side reaction is prevalent in sequences containing Asp-Gly or Asp-Asn.[8] Using a side-chain protecting group on aspartic acid that sterically hinders cyclization can be an effective strategy.[8]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

Reagents:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or another suitable base

  • Tetrahydrofuran (THF) or other suitable solvent

Procedure:

  • Dissolve the amine (1.0 eq) in THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[1]

  • Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by extraction and/or column chromatography.

Protocol 2: General Procedure for N-Boc Deprotection using TFA

Reagents:

  • N-Boc protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane), if necessary

Procedure:

  • Dissolve the N-Boc protected amine in dichloromethane.

  • If the substrate contains nucleophilic residues prone to t-butylation, add an appropriate scavenger (e.g., 2.5-5% v/v TIS).[7]

  • Slowly add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over an anhydrous drying agent, filtered, and concentrated to yield the deprotected amine.[4]

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection Step cluster_workup Workup cluster_end End start Boc-Protected Substrate dissolve Dissolve in DCM start->dissolve add_scavenger Add Scavenger (e.g., TIS) dissolve->add_scavenger add_tfa Add TFA (20-50%) dissolve->add_tfa If no scavenger add_scavenger->add_tfa If needed react Stir at RT (0.5 - 3h) add_tfa->react concentrate Concentrate in vacuo react->concentrate neutralize Neutralize with aq. NaHCO3 concentrate->neutralize extract Extract & Dry neutralize->extract purify Purify extract->purify product Deprotected Amine purify->product

Caption: A general experimental workflow for the deprotection of a Boc-protected amine using TFA.

Troubleshooting_Tree start Problem with Boc Deprotection incomplete Incomplete Deprotection? start->incomplete side_products Side Products Observed? start->side_products incomplete->side_products No cause_incomplete Possible Causes: - Insufficient Acid - Short Reaction Time - Steric Hindrance incomplete->cause_incomplete Yes cause_side_products Possible Causes: - t-Butylation - Trifluoroacetylation side_products->cause_side_products Yes solution_incomplete Solutions: - Increase Acid Conc. - Increase Time/Temp - Use Stronger Acid cause_incomplete->solution_incomplete solution_side_products Solutions: - Add Scavengers - Ensure Full TFA Removal cause_side_products->solution_side_products

Caption: A troubleshooting decision tree for common issues encountered during Boc deprotection.

References

Technical Support Center: Selective Mono-N-Alkylation of 2,5-Diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective mono-N-alkylation of 2,5-diazaspiro[3.5]nonane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the mono-N-alkylation of 2,5-diazaspiro[3.5]nonane?

A1: The primary challenge lies in achieving selectivity. As a symmetrical diamine, both secondary amine groups are available for alkylation. Preventing di-alkylation to obtain the desired mono-alkylated product is the key hurdle. This is typically addressed by using a protecting group on one of the nitrogen atoms.

Q2: What is the most common starting material for selective mono-N-alkylation?

A2: The most common and commercially available starting material is the mono-Boc protected scaffold, 5-Boc-2,5-diazaspiro[3.5]nonane. The tert-butyloxycarbonyl (Boc) group effectively shields one of the nitrogens, allowing for selective alkylation of the unprotected secondary amine.

Q3: What are the main strategies for introducing an alkyl group onto the mono-protected 2,5-diazaspiro[3.5]nonane scaffold?

A3: The two primary strategies are:

  • Reductive Amination: This involves the reaction of the free secondary amine of 5-Boc-2,5-diazaspiro[3.5]nonane with an aldehyde or ketone in the presence of a reducing agent.

  • Direct N-Alkylation: This method uses an alkyl halide or a similar electrophile to directly alkylate the free secondary amine.

Q4: How can the Boc protecting group be removed after successful alkylation?

A4: The Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or an alcohol.

Troubleshooting Guides

Issue 1: Low Yield of the Mono-Alkylated Product in Reductive Amination
Potential Cause Troubleshooting Step
Inefficient imine formation. Ensure anhydrous reaction conditions. Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.
Decomposition of the aldehyde. Use a stable aldehyde. If the aldehyde is unstable, consider using a bisulfite adduct which can generate the aldehyde in situ.
Weak reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for this transformation. If yields are still low, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be considered, but be mindful of its toxicity.
Steric hindrance. If the aldehyde or the spirocycle is sterically hindered, the reaction may require longer reaction times or elevated temperatures. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Formation of Di-Alkylated Byproduct
Potential Cause Troubleshooting Step
Incomplete protection of the starting material. Ensure the purity of the 5-Boc-2,5-diazaspiro[3.5]nonane starting material. Impurities of the unprotected diamine will lead to di-alkylation.
Premature deprotection of the Boc group. Avoid harsh acidic conditions during the alkylation step. If an acidic catalyst is used for imine formation, use it in catalytic amounts and at low temperatures.
Use of an overly reactive alkylating agent. In direct N-alkylation, use alkyl bromides or chlorides instead of more reactive iodides. Control the stoichiometry of the alkylating agent carefully (use 1.0-1.2 equivalents).
Issue 3: Difficulty in Purification of the Final Product
Potential Cause Troubleshooting Step
Similar polarity of starting material and product. Optimize the chromatographic conditions. A gradient elution on silica gel is often effective. Consider using a different solvent system to improve separation.
Presence of unreacted aldehyde/ketone and reducing agent byproducts. Perform an aqueous workup to remove water-soluble impurities before chromatography. For reductive amination, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted aldehyde and acidic byproducts.
Product is an oil and difficult to handle. Consider converting the final amine product to a salt (e.g., hydrochloride or oxalate) to facilitate isolation and purification by crystallization.

Experimental Protocols

General Protocol for Reductive Amination of 5-Boc-2,5-diazaspiro[3.5]nonane
  • To a solution of 5-Boc-2,5-diazaspiro[3.5]nonane (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the aldehyde or ketone (1.1 eq.) and acetic acid (0.1 eq.).

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition
Starting Material 5-Boc-2,5-diazaspiro[3.5]nonane
Reagents Aldehyde/Ketone, NaBH(OAc)₃, Acetic Acid
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Typical Yield 60-90%
General Protocol for Boc-Deprotection
  • Dissolve the Boc-protected amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, methanol, or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.

  • The resulting amine salt can often be used directly in the next step or can be neutralized with a base and extracted to yield the free amine.

Parameter Condition
Starting Material 2-Alkyl-5-Boc-2,5-diazaspiro[3.5]nonane
Reagents Trifluoroacetic Acid (TFA) or HCl in Dioxane
Solvent Dichloromethane (DCM), Dioxane, Methanol
Temperature Room Temperature
Typical Yield >95% (as the salt)

Visualized Workflows

workflow cluster_alkylation Selective Mono-N-Alkylation start 5-Boc-2,5-diazaspiro[3.5]nonane reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) start->reductive_amination direct_alkylation Direct N-Alkylation (Alkyl Halide, Base) start->direct_alkylation product 2-Alkyl-5-Boc-2,5-diazaspiro[3.5]nonane reductive_amination->product direct_alkylation->product troubleshooting_workflow start Experiment Start reaction Mono-N-Alkylation Reaction start->reaction analysis Reaction Analysis (TLC/LC-MS) reaction->analysis low_yield Low Yield? analysis->low_yield dialkylation Di-alkylation? low_yield->dialkylation No troubleshoot_yield Troubleshoot Yield: - Check reagents - Optimize conditions low_yield->troubleshoot_yield Yes success Successful Mono-alkylation dialkylation->success No troubleshoot_selectivity Troubleshoot Selectivity: - Check starting material purity - Adjust stoichiometry dialkylation->troubleshoot_selectivity Yes troubleshoot_yield->reaction troubleshoot_selectivity->reaction

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate, a valuable building block in medicinal chemistry. Due to the limited availability of publicly accessible experimental spectra for this specific compound and its isomers, this guide presents a combination of expected spectral features based on established spectroscopic principles and a standardized experimental protocol for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of similar structural motifs and the known effects of substituents on nuclear shielding.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
C(CH₃)₃1.45Singlet (s)9H
Piperidine CH₂ (axial)1.50 - 1.65Multiplet (m)4H
Piperidine CH₂ (equatorial)1.65 - 1.80Multiplet (m)4H
Azetidine CH₂ (adjacent to N-Boc)3.50 - 3.65Triplet (t)4H
Azetidine CH₂ (adjacent to NH)2.80 - 2.95Triplet (t)4H
NH1.80 - 2.20Broad Singlet (br s)1H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C (CH₃)₃80.0
C(C H₃)₃28.5
Piperidine C H₂35.0
Azetidine C H₂ (adjacent to N-Boc)55.0
Azetidine C H₂ (adjacent to NH)48.0
Spirocyclic Carbon40.0
Carbonyl C =O155.0

Comparative Analysis with Structural Isomers

A direct experimental comparison with commercially available isomers, such as Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate, is challenging due to the absence of publicly available NMR data for these compounds. However, based on their distinct structures, significant differences in their NMR spectra can be anticipated:

  • Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: The different substitution pattern on the piperidine ring would lead to a more complex set of signals for the piperidine protons and carbons, with distinct chemical shifts for the carbons adjacent to the Boc-protected nitrogen versus the unprotected nitrogen.

  • Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate: The Boc group on the piperidine nitrogen would significantly alter the chemical shifts of the adjacent piperidine protons and carbons, while the azetidine ring protons and carbons would likely appear in a different region of the spectrum compared to the title compound.

Experimental Protocol for ¹H and ¹³C NMR Characterization

This section provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for diazaspiro[3.5]nonane derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: 16 ppm

  • ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Acquisition time: 1.5 s

    • Spectral width: 220 ppm

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase and baseline corrections.

  • Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

Structural Representation and Workflow

To aid in the interpretation of the NMR data, the chemical structure of this compound and the experimental workflow are depicted below.

G cluster_structure Chemical Structure of this compound C1 C N1 N C1->N1 C2 C Spiro C2->Spiro C3 C N2 N-Boc C3->N2 C4 C C4->Spiro C5 C(CH₃)₃ N1->C2 N2->C4 N2->C5 Spiro->C1 Spiro->C3

Caption: Molecular structure of this compound.

G Sample_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->NMR_Acquisition Transfer to NMR tube Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Raw Data (FID) Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Processed Spectra Structural_Elucidation Structural Elucidation Spectral_Analysis->Structural_Elucidation Assigned Peaks

Caption: Standard workflow for NMR-based structural characterization.

LC-MS analysis for purity assessment of Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS-Based Guide to Purity Assessment of Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

In the realm of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This compound, a key building block in the synthesis of various therapeutic agents, requires rigorous analytical characterization to confirm its purity and identify any potential impurities. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound, alongside other analytical techniques, supported by proposed experimental protocols and data presentation.

Comparison of Analytical Methods for Purity Determination

The purity of this compound can be determined by several analytical techniques. While LC-MS is a powerful tool for both quantification and identification of the main component and its impurities, other methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) also offer distinct advantages.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a stationary and mobile phase, with mass-based detection.Separation based on polarity and partitioning between a stationary and mobile phase, with UV absorbance detection.Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[1]
Selectivity High; based on both chromatographic retention and mass-to-charge ratio.Moderate to high; dependent on chromatographic resolution.High; based on chromatographic retention and mass fragmentation patterns.High; based on unique nuclear magnetic resonance signals.
Sensitivity Very high; capable of detecting trace-level impurities.Good, but generally lower than LC-MS.Very high for volatile impurities.Lower sensitivity compared to chromatographic methods.
Impurity Identification Excellent; provides molecular weight and fragmentation data for structural elucidation.Limited; relies on comparison with reference standards.Excellent for volatile and semi-volatile impurities.[1]Possible for structurally distinct impurities if signals are resolved.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution in the mobile phase.May require derivatization for non-volatile compounds.Precise weighing of sample and internal standard is critical.
Applicability to Analyte Highly suitable due to its polarity and non-volatile nature.Suitable, but a chromophore is required for good sensitivity. The carbamate group provides some UV absorbance.[1]Not ideal as the primary method due to the low volatility of the analyte. Best for volatile impurities.[1]Excellent for determining absolute purity without a specific reference standard of the analyte.[1]

Experimental Protocols

Proposed LC-MS Method for Purity Assessment

This method is designed for the routine purity assessment of this compound and the identification and quantification of non-volatile impurities.

  • Instrumentation : HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer like Q-TOF or Orbitrap).[2]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[1]

    • Mobile Phase :

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient : A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B.

    • Flow Rate : 0.8 mL/min.

    • Column Temperature : 35 °C.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.[3]

    • Scan Range : m/z 100-1000.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

  • Sample Preparation :

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in 5 mL of a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Alternative Method: Quantitative ¹H NMR (qNMR)

This is a primary analytical method for determining the absolute purity of the compound.[4]

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Sample Preparation :

    • Accurately weigh about 20 mg of this compound.

    • Accurately weigh about 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone).

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition :

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

    • Ensure a high signal-to-noise ratio.

  • Data Processing :

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the singlet from the tert-butyl protons) and a signal from the internal standard.

    • Calculate the purity based on the integral values, molecular weights, and masses of the analyte and the internal standard.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter hplc HPLC Separation filter->hplc ms Mass Spectrometry Detection hplc->ms Ionization chromatogram Generate Chromatogram ms->chromatogram mass_spectra Acquire Mass Spectra ms->mass_spectra quantify Quantify Purity & Impurities chromatogram->quantify mass_spectra->quantify

Caption: Workflow for LC-MS Purity Assessment.

Method_Comparison cluster_main Purity Assessment of this compound cluster_attributes Key Analytical Attributes LCMS LC-MS ID Impurity Identification LCMS->ID  Excellent Quant Purity Quantification LCMS->Quant  High Sensitivity HPLC_UV HPLC-UV HPLC_UV->ID  Limited HPLC_UV->Quant  Good GCMS GC-MS GCMS->Quant  Requires Volatility Volatile Volatile Impurities GCMS->Volatile  Excellent qNMR qNMR Absolute Absolute Purity qNMR->Absolute  Primary Method

Caption: Comparison of Analytical Method Suitability.

References

Confirming the Structure of 2,5-Diazaspiro[3.5]nonane Derivatives by 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For complex scaffolds such as 2,5-diazaspiro[3.5]nonane derivatives, which hold significant potential in medicinal chemistry, unambiguous structural elucidation is paramount. This guide provides a comparative overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural verification of this class of compounds, supported by experimental data and detailed protocols.

Performance Comparison: 2D NMR vs. Alternative Techniques

While other analytical techniques such as mass spectrometry and single-crystal X-ray diffraction provide valuable structural information, 2D NMR offers a unique advantage in solution-state conformational analysis and the detailed mapping of proton and carbon frameworks without the need for crystalline material.

Analytical TechniquePrincipleInformation ProvidedLimitations
2D NMR (COSY, HSQC, HMBC) Through-bond correlations of nuclear spinsDetailed connectivity of atoms (C-H, H-H), enabling complete structural assignment in solution.Requires soluble material, can be time-consuming for complex molecules.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight and fragmentation patterns, confirming molecular formula.Does not provide detailed connectivity or stereochemical information.
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise three-dimensional atomic coordinates in the solid state.Requires a suitable single crystal, which can be difficult to obtain.

Structural Elucidation of a 2,5-Diazaspiro[3.5]nonane Derivative using 2D NMR

To illustrate the power of 2D NMR, we will examine the structural confirmation of a representative N-Boc protected 2,5-diazaspiro[3.5]nonane derivative. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals.

Quantitative NMR Data

Table 1: ¹H NMR Chemical Shift Data (500 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)Multiplicity
Hax3.79 – 3.71m
Heq3.58 – 3.46m
Hax'3.40 – 3.31m
Heq'3.31 – 3.23m
CH₂ (piperidine ring)1.97 – 1.85m
CH₂ (piperidine ring)1.88 – 1.69m
CH (piperidine ring)1.66 – 1.56m
C(CH₃)₃1.44s

Table 2: ¹³C NMR Chemical Shift Data (126 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)
C=O (Boc)154.8
C (CH₃)₃ (Boc)79.3
CH₂ (piperidine ring)56.8
CH₂ (piperidine ring)46.4
CH₂ (piperidine ring)45.2
CH₂ (piperidine ring)32.1
CH₂ (piperidine ring)30.6
CH (piperidine ring)29.8
C(C H₃)₃ (Boc)28.7
CH₂ (piperidine ring)23.5

Experimental Protocols for 2D NMR Analysis

Detailed methodologies are crucial for reproducible and accurate structural determination.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified 2,5-diazaspiro[3.5]nonane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen, the sample can be degassed using several freeze-pump-thaw cycles.

2D NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing inverse-detected experiments.

1. COSY (Correlation Spectroscopy) [2][3]

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons.

  • Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY pulse sequence is typically used.

  • Key Parameters:

    • Spectral Width (¹H): Set to cover all proton signals (typically 10-12 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans (F2): 2-8 per increment.

2. HSQC (Heteronuclear Single Quantum Coherence) [2][3]

  • Purpose: To identify one-bond correlations between protons and directly attached carbons (¹H-¹³C).

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp) is commonly employed.

  • Key Parameters:

    • Spectral Width (¹H): As in COSY.

    • Spectral Width (¹³C): Set to cover all carbon signals (e.g., 0-160 ppm).

    • ¹JCH Coupling Constant:** Optimized for one-bond couplings (typically ~145 Hz).

3. HMBC (Heteronuclear Multiple Bond Correlation) [2][3]

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting spin systems and identifying quaternary carbons.

  • Pulse Program: A standard gradient-selected HMBC pulse sequence is used.

  • Key Parameters:

    • Spectral Widths: Similar to HSQC.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for 2- and 3-bond couplings (typically 8-10 Hz).

Data Analysis and Structure Confirmation Workflow

The following logical workflow illustrates the process of elucidating the structure of a 2,5-diazaspiro[3.5]nonane derivative from the acquired 2D NMR data.

G 2D NMR Structure Elucidation Workflow A Acquire 1D ¹H and ¹³C NMR Spectra B Acquire 2D NMR Data (COSY, HSQC, HMBC) A->B C Analyze HSQC Spectrum (Assign directly bonded C-H pairs) B->C D Analyze COSY Spectrum (Identify H-H spin systems) B->D E Analyze HMBC Spectrum (Connect spin systems and identify quaternary carbons) B->E F Integrate All Data (Propose Structure) C->F D->F E->F G Verify Structure (Compare with expected chemical shifts and fragmentation patterns) F->G

Caption: Workflow for 2D NMR-based structure elucidation.

Signaling Pathway of Structural Information

The interplay between the different 2D NMR experiments provides a comprehensive picture of the molecular structure. This can be visualized as a signaling pathway where information from each experiment contributes to the final structural assignment.

G Flow of Structural Information from 2D NMR cluster_data Experimental Data cluster_interpretation Structural Information COSY COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Direct_Bonds ¹H-¹³C Direct Bonds HSQC->C_H_Direct_Bonds HMBC HMBC C_H_Long_Range ¹H-¹³C Long-Range Correlations HMBC->C_H_Long_Range Structure Final Structure H_H_Connectivity->Structure C_H_Direct_Bonds->Structure C_H_Long_Range->Structure

Caption: Information flow from 2D NMR experiments to structure.

By following these detailed protocols and data analysis workflows, researchers can confidently and accurately determine the structure of novel 2,5-diazaspiro[3.5]nonane derivatives, a critical step in advancing their potential as valuable scaffolds in drug discovery.

References

A Comparative Guide to the Quantitative Analysis of Impurities in Boc-Protected Spirodiamines by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is paramount. Boc-protected spirodiamines are a class of chiral building blocks crucial in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The quantitative analysis of impurities in these compounds is critical for quality control and for understanding reaction pathways. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, but alternative and complementary methods offer distinct advantages. This guide provides an objective comparison of HPLC with other analytical techniques for the quantitative analysis of impurities in Boc-protected spirodiamines, supported by experimental data and detailed protocols.

Potential Impurities in Boc-Protected Spirodiamines

Impurities can arise from various stages of the synthesis and purification of Boc-protected spirodiamines. A thorough understanding of the synthetic route is crucial for identifying potential impurities. Common impurities may include:

  • Starting Materials: Unreacted spirodiamine or di-tert-butyl dicarbonate (Boc anhydride).

  • Di-Boc Protected Species: The corresponding spirodiamine with both amino groups protected by a Boc group.

  • Degradation Products: Loss of the Boc group (de-protection) leading to the free amine.

  • Diastereomers: If the spirodiamine is chiral and the synthesis is not perfectly stereoselective, other diastereomers may be present.

  • Solvent Residues: Volatile organic compounds used during synthesis and purification.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Reverse-Phase HPLC (RP-HPLC) is the most common and robust method for the analysis of impurities in Boc-protected compounds. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the Boc-protected spirodiamine (e.g., 1 mg/mL) in the initial mobile phase composition.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Solution prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Calculate % Purity and Impurity Levels data1->data2

Figure 1: General workflow for HPLC-based impurity analysis.

Comparison of Analytical Techniques

While HPLC is a powerful tool, other techniques can offer complementary or superior information for specific analytical challenges, such as the analysis of chiral impurities or quantification without a reference standard.

Technique Principle Advantages Limitations Best Suited For
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative accuracy, robust, and widely available.[1]Requires chromophoric impurities for UV detection.Routine purity analysis and quantification of known and unknown chromophoric impurities.
LC-MS HPLC separation combined with mass spectrometry detection.Provides molecular weight information for impurity identification. High sensitivity and specificity.More complex instrumentation and data analysis. Ionization suppression can affect quantitation.Identification of unknown impurities and trace-level quantification.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.Faster separations than HPLC, reduced organic solvent consumption ("greener" chemistry), and excellent for chiral separations.[1][2][3][4]Not suitable for all types of compounds, requires specialized equipment.High-throughput screening and chiral impurity analysis.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei for structural and quantitative information.Provides structural confirmation, can identify and quantify impurities without the need for reference standards of those impurities.[5][6]Lower sensitivity compared to HPLC for trace impurities. Requires a certified reference material as an internal standard for absolute quantification.Absolute quantification of the main component and major impurities, and structural elucidation.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, short analysis times, and minimal sample consumption. Excellent for chiral separations.Lower concentration sensitivity compared to HPLC, and can be less robust.Chiral purity analysis and separation of highly polar or charged impurities.

Alternative and Complementary Techniques in Detail

For chiral spirodiamines, determining the enantiomeric or diastereomeric purity is crucial. SFC often provides superior performance for chiral separations compared to HPLC.

Advantages of SFC over HPLC for Chiral Separations:

  • Speed: The low viscosity of the supercritical mobile phase allows for higher flow rates and faster analysis times.[1][2]

  • Solvent Consumption: SFC uses significantly less organic solvent, making it a more environmentally friendly and cost-effective technique.[1][3]

  • Efficiency: SFC can provide higher separation efficiency for some chiral compounds.

Illustrative Experimental Protocol for Chiral SFC:

  • Instrumentation: SFC system with a back-pressure regulator and a UV or MS detector.

  • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol or ethanol) and an additive (e.g., diethylamine for basic compounds).

  • Flow Rate: 2-5 mL/min.

  • Back Pressure: 100-200 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV at 220 nm.

qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[5] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol for qNMR:

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the Boc-protected spirodiamine sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Data Analysis: Compare the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard to calculate the purity.

Method_Selection cluster_screening Initial Screening & Identification cluster_chiral Chiral Purity cluster_quant Absolute Quantification start Start: Impurity Analysis of Boc-Protected Spirodiamine hplc_uv HPLC-UV for Routine Purity start->hplc_uv lc_ms LC-MS for Unknown Identification start->lc_ms sfc SFC for High-Throughput Chiral Analysis start->sfc If Chiral chiral_hplc Chiral HPLC start->chiral_hplc If Chiral ce_chiral CE for Orthogonal Chiral Method start->ce_chiral If Chiral qnmr qNMR for Absolute Purity (No Analyte Standard Needed) start->qnmr For Reference Standard Qualification hplc_uv->chiral_hplc sfc->chiral_hplc ce_chiral->sfc

Figure 2: Decision tree for selecting an analytical method.

Conclusion

The quantitative analysis of impurities in Boc-protected spirodiamines requires a strategic approach. RP-HPLC with UV detection is a robust and reliable method for routine purity assessment. However, for a comprehensive impurity profile, especially for chiral spirodiamines, a multi-technique approach is often necessary. LC-MS is invaluable for the identification of unknown impurities. For chiral purity, SFC and chiral HPLC are the methods of choice, with SFC offering advantages in speed and reduced solvent consumption. qNMR provides a powerful, orthogonal method for absolute quantification without the need for an identical reference standard of the analyte, making it highly suitable for the certification of reference materials. The selection of the most appropriate technique or combination of techniques will depend on the specific analytical requirements, including the nature of the impurities, the need for chiral separation, and the availability of reference standards.

References

A Head-to-Head Comparison of 2,5-Diazaspiro[3.5]nonane and Piperazine as Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Scaffold Selection

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the physicochemical properties, biological activity, and pharmacokinetic profile of a drug candidate. Among the plethora of heterocyclic systems, piperazine has long been a privileged scaffold, integral to the structure of numerous approved drugs.[1][2][3] However, the quest for novel chemical matter with improved drug-like properties has led to the exploration of three-dimensional spirocyclic scaffolds as bioisosteric replacements for traditional rings. This guide provides an objective, data-driven comparison of the emerging 2,5-diazaspiro[3.5]nonane scaffold with the well-established piperazine ring system.

Physicochemical Properties: A Quantitative Comparison

The fundamental physicochemical properties of a scaffold are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The inherent three-dimensionality of the 2,5-diazaspiro[3.5]nonane scaffold can confer distinct advantages over the more flexible piperazine ring.

Property2,5-Diazaspiro[3.5]nonanePiperazineKey Considerations
Molecular Weight 126.20 g/mol 86.14 g/mol The higher molecular weight of the spirocyclic scaffold needs to be considered in the context of overall drug size.
pKa (Predicted) Strongest Basic: 9.59.8, 5.6The single predicted basic pKa of 2,5-diazaspiro[3.5]nonane is comparable to the higher pKa of piperazine. The absence of the second, lower pKa may influence salt formation and solubility at different physiological pHs.
cLogP (Predicted) -0.8-1.2The spirocyclic scaffold is predicted to be slightly less polar than piperazine, which could influence its membrane permeability and interactions with hydrophobic pockets of target proteins.
Aqueous Solubility Data not readily available for parent scaffoldFreely solubleWhile data for the parent spirocycle is unavailable, derivatives of spirocyclic scaffolds have been reported to possess higher aqueous solubility compared to their piperazine counterparts.[4]
Topological Polar Surface Area (TPSA) 24.1 Ų24.1 ŲThe identical TPSA suggests that both scaffolds have a similar potential for passive transport across biological membranes.
Fraction of sp³ carbons (Fsp³) 1.01.0Both scaffolds are fully saturated, contributing to a three-dimensional character that is often associated with improved clinical success rates.

Experimental Data: Biological and Pharmacokinetic Profile Comparison

While direct head-to-head comparisons of the parent scaffolds are limited, studies on derivatives provide valuable insights into their relative performance. A notable example is the replacement of the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane, a close analog of 2,5-diazaspiro[3.5]nonane.

ParameterOlaparib (Piperazine derivative)Diazaspiro[3.3]heptane analogOutcome
PARP-1 IC₅₀ 1.9 nM3.4 nMThe spirocyclic analog retained potent inhibitory activity, demonstrating its viability as a piperazine bioisostere.
Cytotoxicity (V-C8 cells) LC₅₀ = 0.1 µMLC₅₀ > 10 µMThe diazaspiro[3.3]heptane analog exhibited significantly reduced cytotoxicity, suggesting a better safety profile.

This case study highlights the potential of diazaspiroalkanes to maintain or slightly modulate potency while significantly improving the therapeutic window by reducing off-target toxicity.

Applications in Drug Discovery

The versatility of the piperazine scaffold is well-documented, with its presence in drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][5][6] The 2,5-diazaspiro[3.5]nonane scaffold, while a newer entrant, is demonstrating significant potential in several cutting-edge areas of drug discovery.

Established Applications of Piperazine:

  • Anticancer agents: Imatinib, Olaparib

  • Antipsychotics: Aripiprazole, Olanzapine

  • Antihistamines: Cetirizine, Levocetirizine

  • Antiviral agents: Maraviroc

Emerging Applications of 2,5-Diazaspiro[3.5]nonane and its Analogs:

  • KRAS G12C Inhibitors: Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been developed as potent and metabolically stable covalent inhibitors of the oncogenic KRAS G12C mutant.[7]

  • GPR119 Agonists: Novel classes of 7-azaspiro[3.5]nonane derivatives have been identified as potent agonists of GPR119, a promising target for the treatment of type 2 diabetes.[8]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key in vitro assays are provided below.

Solubility Assay (Kinetic)

This assay provides a high-throughput method for assessing the aqueous solubility of compounds.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to obtain a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well clear bottom plate containing phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Analysis: Determine the highest concentration at which no precipitate is observed using a plate reader to measure light scattering (nephelometry) or by visual inspection.

Permeability Assay (Caco-2)

This assay assesses the potential for intestinal absorption of a compound.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate until a confluent monolayer is formed, typically for 21 days.

  • Compound Addition: Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral (B) chambers.

  • Quantification: Analyze the concentration of the test compound in both samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) in the A-to-B direction. To assess active efflux, the experiment can be repeated by adding the compound to the basolateral side and measuring transport to the apical side (B-to-A).

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and the test compound in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Setup: In a 96-well plate, add the cell membranes, a known radioligand for the target receptor, and varying concentrations of the unlabeled test compound in a suitable binding buffer.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC₅₀ value, from which the binding affinity (Ki) can be calculated.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Scaffold Properties cluster_1 Drug Candidate Physicochemical\nProperties Physicochemical Properties Pharmacokinetic\nProfile (ADME) Pharmacokinetic Profile (ADME) Physicochemical\nProperties->Pharmacokinetic\nProfile (ADME) Impacts Biological\nActivity Biological Activity Improved\nEfficacy Improved Efficacy Biological\nActivity->Improved\nEfficacy Leads to Improved\nSafety Improved Safety Biological\nActivity->Improved\nSafety Affects Favorable\nPK Properties Favorable PK Properties Pharmacokinetic\nProfile (ADME)->Favorable\nPK Properties Determines Scaffold\nSelection Scaffold Selection Scaffold\nSelection->Physicochemical\nProperties Influences Scaffold\nSelection->Biological\nActivity Dictates G cluster_0 Experimental Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Assay Incubation Assay Incubation Prepare Reagents->Assay Incubation Data Acquisition Data Acquisition Assay Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis End End Data Analysis->End G Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector\nEnzyme Effector Enzyme G-Protein->Effector\nEnzyme Modulates Second\nMessenger Second Messenger Effector\nEnzyme->Second\nMessenger Produces Cellular\nResponse Cellular Response Second\nMessenger->Cellular\nResponse Triggers

References

2,5-Diazaspiro[3.5]nonane: A Bioisosteric Alternative to Piperidine for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous scaffold, present in a vast number of approved drugs. However, its metabolic liabilities and physicochemical properties can sometimes limit the development of novel therapeutics. As a result, the exploration of bioisosteric replacements that can mimic the piperidine core while offering improved characteristics is a key area of research. Among the emerging candidates, 2,5-diazaspiro[3.5]nonane offers a unique three-dimensional structure that presents a compelling alternative for drug development professionals.

This guide provides an objective comparison of 2,5-diazaspiro[3.5]nonane and piperidine, summarizing their key physicochemical and pharmacological properties with supporting data and detailed experimental protocols.

Structural and Physicochemical Properties: A Comparative Analysis

The fundamental difference between piperidine and 2,5-diazaspiro[3.5]nonane lies in the spirocyclic nature of the latter, which introduces a higher degree of three-dimensionality. This structural rigidity can lead to improved target binding and selectivity. Furthermore, the introduction of a second nitrogen atom in the diazaspirocycle offers an additional point for substitution, allowing for finer tuning of the molecule's properties.

PropertyPiperidine2,7-Diazaspiro[3.5]nonane (Computed)
Molecular Weight ( g/mol ) 85.15126.20
pKa (Conjugate Acid) 11.22Not available
logP 0.84-0.3
Aqueous Solubility MisciblePredicted to be high
Topological Polar Surface Area (TPSA) (Ų) 12.0324.1

Pharmacological Performance: A Look at Spirocyclic Bioisosteres in Action

While direct comparative studies between a 2,5-diazaspiro[3.5]nonane-containing drug and its piperidine analog are not abundant in the public domain, research on related azaspirocycles provides strong evidence for their potential benefits in drug discovery.

Case Study 1: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

In a study focused on the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes, researchers utilized a 7-azaspiro[3.5]nonane scaffold. The optimized compound from this series demonstrated a desirable pharmacokinetic (PK) profile in rats and a favorable glucose-lowering effect, highlighting the potential of this spirocyclic core to yield drug candidates with good in vivo properties.

Case Study 2: 2,7-Diazaspiro[3.5]nonane in KRAS G12C Inhibitors

More directly relevant, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were developed as potent covalent inhibitors of the oncogenic KRAS G12C protein.[1] The lead compounds from this series exhibited high metabolic stability in both human and mouse liver microsomes, a critical parameter for drug efficacy.[1] This suggests that the diazaspiro[3.5]nonane core can contribute to improved metabolic robustness compared to traditional scaffolds that may be more susceptible to enzymatic degradation.

Experimental Protocols

To facilitate the direct comparison of 2,5-diazaspiro[3.5]nonane-containing compounds with their piperidine counterparts, the following are detailed methodologies for key experiments.

Physicochemical Property Determination

pKa Determination (Potentiometric Titration)

  • Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration: Titrate the sample solution with a standardized 0.1 M solution of hydrochloric acid (for bases) or sodium hydroxide (for acids).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

logP Determination (Shake-Flask Method)

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Sample Preparation: Dissolve a known amount of the test compound in either the n-octanol or water phase.

  • Partitioning: Mix the aqueous and n-octanol phases containing the compound in a separatory funnel and shake vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Receptor Binding Assay (Competitive Radioligand Binding)
  • Reagents and Materials:

    • Cell membranes expressing the target receptor.

    • A radiolabeled ligand with known affinity for the receptor.

    • Assay buffer.

    • Unlabeled test compounds (competitors).

    • Filter plates and a cell harvester.

    • Scintillation counter.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Structural comparison of Piperidine and 2,5-Diazaspiro[3.5]nonane.

G start Design & Synthesize Piperidine Analog (Parent) & 2,5-Diazaspiro Analog (Bioisostere) physchem Physicochemical Profiling (pKa, logP, Solubility) start->physchem adme In Vitro ADME Assays (Metabolic Stability) start->adme pharm Pharmacological Evaluation (Receptor Binding, Functional Assays) start->pharm data Data Analysis & Comparison physchem->data adme->data pharm->data decision Lead Optimization Decision data->decision

Caption: Experimental workflow for comparing bioisosteric replacements.

G ligand Ligand (e.g., GPR119 Agonist) receptor GPCR (e.g., GPR119) ligand->receptor binds g_protein G Protein (Gs) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Insulin Secretion) pka->response leads to

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

The replacement of a piperidine ring with a 2,5-diazaspiro[3.5]nonane scaffold represents a promising strategy in modern drug design. The increased three-dimensionality and additional point of substitution offered by the diazaspirocycle can lead to compounds with improved physicochemical properties, enhanced metabolic stability, and potentially greater target selectivity. While direct comparative data is still emerging, the successful application of related azaspirocycles in various drug discovery programs underscores the potential of this approach. By employing the standardized experimental protocols outlined in this guide, researchers can effectively evaluate the merits of this bioisosteric replacement in their own drug development pipelines, paving the way for the discovery of novel and improved therapeutics.

References

A Comparative Conformational Analysis of 2,5-Diazaspiro[3.5]nonane and Other Cyclic Amines for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of cyclic amines is a critical determinant of their biological activity, influencing how they interact with target receptors and enzymes. This guide provides a comparative analysis of the conformational properties of 2,5-diazaspiro[3.5]nonane against well-characterized cyclic amines: piperidine, piperazine, and azetidine. While experimental data on the conformational analysis of 2,5-diazaspiro[3.5]nonane is limited, this guide leverages established principles and data from its constituent ring systems and analogous spirocyclic structures to provide a predictive overview.

Introduction to Conformational Analysis in Drug Design

The three-dimensional structure of a molecule is not static but exists as an ensemble of interconverting conformations. For cyclic amines, which are prevalent scaffolds in medicinal chemistry, understanding the preferred spatial arrangement of atoms is paramount for designing effective therapeutics. Conformational analysis helps in:

  • Predicting Binding Affinity: A molecule's preferred conformation dictates its shape and how well it fits into a biological target's binding site.

  • Optimizing Pharmacokinetic Properties: Conformational rigidity or flexibility can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Rational Drug Design: By understanding the conformational preferences of a scaffold, chemists can make targeted modifications to enhance potency and selectivity.

This guide will delve into the conformational particulars of 2,5-diazaspiro[3.5]nonane and compare them with the foundational cyclic amines: piperidine, piperazine, and azetidine.

Comparative Conformational Analysis

The conformational behavior of 2,5-diazaspiro[3.5]nonane is dictated by the fusion of a four-membered azetidine ring and a six-membered piperidine ring, sharing a common spiro carbon atom. The overall conformation will be a composite of the preferences of these two ring systems, influenced by the steric and electronic constraints imposed by the spirocyclic fusion.

Azetidine

Azetidine, a four-membered saturated heterocycle, adopts a non-planar, puckered conformation to alleviate ring strain.[1] This puckering is described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which is approximately 37° in the gas phase for the unsubstituted ring.[1] Substituents on the ring, particularly at the 3-position, significantly influence the degree of puckering and their preferred axial or equatorial orientation to minimize steric hindrance.[1] For bulky substituents, a pseudo-equatorial position is generally favored.[1]

Piperidine

The piperidine ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain.[2][3] The presence of the nitrogen atom introduces the possibility of two distinct chair conformations, one with the N-H bond in an axial position and the other in an equatorial position.[2] The equatorial conformation is generally more stable.[2] Substituents on the ring carbons also exhibit a preference for the equatorial position to avoid steric interactions. The energy difference between the equatorial and axial conformers is quantified by the "A-value".[3]

Piperazine

Piperazine, a six-membered ring containing two nitrogen atoms, also favors a chair conformation. Like piperidine, the substituents on the nitrogen atoms can be in either axial or equatorial positions. The conformational flexibility of piperazine derivatives is a key factor in their biological activity, and this has been studied in the context of designing inhibitors for targets like HIV-1 gp120.[4] The energetic barriers for ring inversion in piperazines can be higher than in analogous cyclohexanes.[5]

2,5-Diazaspiro[3.5]nonane: A Predictive Analysis

The piperidine ring within the 2,5-diazaspiro[3.5]nonane scaffold is expected to adopt a chair conformation. The spiro fusion to the azetidine ring will likely introduce some degree of flattening to the piperidine chair, particularly near the spiro carbon. The azetidine ring will maintain its characteristic puckered conformation.

The relative orientation of the two rings will be a key determinant of the overall shape. The nitrogen atoms in both rings provide sites for substitution, and the conformational preferences of these substituents will significantly impact the therapeutic potential of 2,5-diazaspiro[3.5]nonane derivatives.

Quantitative Conformational Data

The following tables summarize key quantitative data for the conformational analysis of the discussed cyclic amines. Data for 2,5-diazaspiro[3.5]nonane is inferred from its constituent rings and general principles of spirocyclic systems.

Cyclic AminePreferred ConformationKey Conformational ParametersEnergy Difference (Axial vs. Equatorial NH)
Azetidine PuckeredDihedral Angle: ~37° (unsubstituted)N/A
Piperidine ChairRing Inversion Barrier: ~10.4 kcal/mol~0.2-0.6 kcal/mol (in nonpolar solvents)[2]
Piperazine ChairRing Inversion Barrier: Higher than cyclohexaneDependent on substitution
2,5-Diazaspiro[3.5]nonane (Predicted) Piperidine: Chair (potentially flattened); Azetidine: Puckered--
Cyclic AmineMethod of AnalysisObserved/Calculated ParametersReference
Azetidine Electron Diffraction, ComputationalDihedral angles, bond lengths, bond angles[1]
Piperidine NMR Spectroscopy, ComputationalA-values, coupling constants, conformational free energies[3][6]
Piperazine NMR Spectroscopy, X-ray Crystallography, Molecular DynamicsRotational and inversion barriers, crystal packing[5][7]
Spirocyclic Amines (General) Computational, NMR, X-ray CrystallographyTransition state conformations, ring puckering parameters

Experimental Protocols

The conformational analysis of cyclic amines relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

  • Sample Preparation: The cyclic amine is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired. Temperature-dependent NMR studies can be performed to determine the energy barriers of conformational exchange processes.[5]

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of ring protons and carbons are sensitive to their local electronic environment and can indicate their axial or equatorial disposition.

    • Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons via the Karplus equation, providing information about the ring's pucker.

    • Nuclear Overhauser Effect (NOE): NOESY experiments reveal through-space proximities between protons, which can help to distinguish between different conformers.

Single-Crystal X-ray Diffraction

X-ray crystallography provides a precise and unambiguous determination of the solid-state conformation of a molecule.

  • Crystallization: Single crystals of the compound are grown, for example, by slow evaporation of a solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles. These parameters define the exact conformation of the molecule in the crystal lattice.

Computational Modeling

Computational methods are invaluable for exploring the conformational landscape of molecules and complementing experimental data.

  • Molecular Mechanics (MM): This method uses classical force fields to calculate the potential energy of different conformations. It is computationally efficient for searching the conformational space.

  • Density Functional Theory (DFT) and ab initio methods: These quantum mechanical methods provide more accurate energy calculations and can be used to optimize the geometries of the most stable conformers identified by molecular mechanics.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insights into the dynamic conformational behavior of the molecule in different environments (e.g., in solution).

Visualization of Conformational Comparison

The following diagram illustrates the structural relationship and the key conformational features of the discussed cyclic amines.

Conformational_Comparison cluster_simple Simple Cyclic Amines cluster_spiro Spirocyclic Amine Azetidine Azetidine 4-membered ring Puckered Conformation Spiro 2,5-Diazaspiro[3.5]nonane Fused Azetidine & Piperidine Predicted Conformation: - Puckered Azetidine - Chair-like Piperidine Azetidine->Spiro Constituent Ring Piperidine Piperidine 6-membered ring Chair Conformation Piperazine Piperazine 6-membered ring Chair Conformation Piperidine->Piperazine Structural Analogue Piperidine->Spiro Constituent Ring

Caption: Structural relationship and conformational features.

Conclusion

The conformational analysis of 2,5-diazaspiro[3.5]nonane, while not yet extensively documented through direct experimental studies, can be rationally approached by understanding the well-established conformational preferences of its constituent azetidine and piperidine rings. This guide provides a framework for researchers to compare and contrast this novel spirocyclic scaffold with more common cyclic amines. The inherent rigidity and unique three-dimensional shape of 2,5-diazaspiro[3.5]nonane make it a compelling scaffold for the design of novel therapeutics. Further experimental and computational studies are warranted to fully elucidate its conformational landscape and unlock its potential in drug discovery.

References

Evaluating the Impact of the 2,5-Diazaspiro[3.5]nonane Scaffold on ADME Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of novel scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of new chemical space and the optimization of drug-like properties. The 2,5-diazaspiro[3.5]nonane scaffold, a rigid three-dimensional motif, presents an intriguing structural framework for the design of new therapeutic agents. This guide provides a comparative analysis of the anticipated Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold against a selection of established Central Nervous System (CNS) and non-CNS drugs.

The data presented herein for the 2,5-diazaspiro[3.5]nonane scaffold is a representative profile based on the known properties of spirocyclic systems and related azaspirocycles, owing to the limited availability of direct experimental data for this specific scaffold in the public domain. Spirocyclic scaffolds are generally recognized for their potential to improve physicochemical and pharmacokinetic properties. Their inherent three-dimensionality can lead to enhanced solubility and metabolic stability while providing well-defined vectors for substituent placement to optimize target engagement and ADME characteristics.

Comparative ADME Properties

The following table summarizes key in vitro ADME parameters for a representative 2,5-diazaspiro[3.5]nonane scaffold profile alongside a curated set of CNS and non-CNS drugs. This comparison aims to contextualize the potential advantages and liabilities associated with this scaffold.

Compound/ScaffoldTypeCaco-2 Permeability (Papp, 10⁻⁶ cm/s)MDCK Permeability (Papp, 10⁻⁶ cm/s)hERG Inhibition (IC₅₀, µM)Human Liver Microsome Stability (t½, min)
2,5-Diazaspiro[3.5]nonane Scaffold (Representative) ScaffoldModerate (1-10)Moderate to High (>3)> 30> 60
CNS Drugs
DiazepamCNSHigh (>10)20.2> 10045
FluoxetineCNSHigh (>10)15.81.535
RisperidoneCNSModerate (1-10)5.60.1420
HaloperidolCNSModerate (1-10)4.10.225
Non-CNS Drugs
AtenololNon-CNSLow (<1)0.2> 100> 120
VerapamilNon-CNSHigh (>10)12.50.526[1]
TerfenadineNon-CNSHigh (>10)18.20.08< 5
DofetilideNon-CNSModerate (1-10)6.70.007[2]90

Note: Data for marketed drugs are compiled from various literature sources and databases. The values for the 2,5-diazaspiro[3.5]nonane scaffold are projected based on the general properties of azaspirocycles, which often exhibit improved solubility and metabolic stability.[3]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols represent standard industry practices.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[4][5][6] The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimic the intestinal epithelial barrier.[5][6]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as lucifer yellow or mannitol.

  • Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time (typically 2 hours). For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Quantification: The concentration of the test compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.[6]

Madin-Darby Canine Kidney (MDCK) Permeability Assay

The MDCK cell line, particularly when transfected with the human MDR1 gene (MDCK-MDR1), is a valuable tool for assessing blood-brain barrier (BBB) permeability and identifying substrates of the P-glycoprotein (P-gp) efflux transporter.[7][8]

Protocol:

  • Cell Culture: MDCK or MDCK-MDR1 cells are seeded on permeable filter supports and cultured for 3-5 days to form a confluent monolayer.

  • Monolayer Integrity: Monolayer integrity is confirmed by TEER measurements.

  • Transport Experiment: The assay is performed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The test compound is added to the respective donor chamber, and samples are taken from the receiver chamber at specific time points (e.g., 60 or 90 minutes).

  • Quantification: Compound concentrations are quantified by LC-MS/MS.

  • Data Analysis: Papp values and the efflux ratio are calculated as described for the Caco-2 assay. An efflux ratio greater than 2 in MDCK-MDR1 cells is indicative of P-gp mediated transport.[8]

hERG Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT prolongation and potentially fatal cardiac arrhythmias.[9] The patch-clamp electrophysiology technique is the gold standard for assessing hERG liability.

Protocol:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells) is used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG tail current in response to a specific voltage-clamp protocol.

  • Compound Application: The test compound is applied at multiple concentrations to generate a concentration-response curve.

  • Data Analysis: The percentage of hERG current inhibition at each concentration is determined, and the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is calculated.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[10][11]

Protocol:

  • Incubation: The test compound (typically at 1 µM) is incubated with human liver microsomes (HLM) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the key ADME assays described above.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture integrity Verify monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_compound Add test compound to apical or basolateral side integrity->add_compound incubate Incubate for 2 hours at 37°C add_compound->incubate sample Collect samples from donor and receiver incubate->sample quantify Quantify compound by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Caco-2 Permeability Assay Workflow.

MDCK_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed MDCK-MDR1 cells on permeable supports culture Culture for 3-5 days to form monolayer seed->culture integrity Verify monolayer integrity (TEER) culture->integrity add_compound Add test compound (A-B and B-A directions) integrity->add_compound incubate Incubate for 60-90 min at 37°C add_compound->incubate sample Collect samples incubate->sample quantify Quantify by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: MDCK-MDR1 Permeability Assay Workflow.

hERG_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cells Use mammalian cells stably expressing hERG patch Perform whole-cell patch-clamp cells->patch record Record hERG tail current patch->record apply Apply test compound at multiple concentrations record->apply measure Measure % inhibition apply->measure calculate Calculate IC50 value measure->calculate

Caption: hERG Inhibition Assay Workflow.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare Prepare incubation mixture: Test compound, HLM, NADPH-regenerating system incubate Incubate at 37°C prepare->incubate sample Take aliquots at multiple time points incubate->sample terminate Terminate reaction with cold organic solvent sample->terminate quantify Quantify remaining parent compound by LC-MS/MS terminate->quantify calculate Calculate t½ and Intrinsic Clearance quantify->calculate

Caption: Microsomal Stability Assay Workflow.

References

The Rigidity Advantage: A Comparative Guide to 2,5-Diazaspiro[3.5]nonane and Flexible Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, the crucial bridge between the target protein warhead and the E3 ligase ligand, plays a decisive role in the efficacy of these heterobifunctional molecules. This guide provides an objective comparison of the rigid 2,5-diazaspiro[3.5]nonane linker scaffold with traditional flexible linkers, supported by representative experimental data and detailed methodologies to inform the strategic design of next-generation protein degraders.

The choice of linker—be it a conformationally constrained scaffold like 2,5-diazaspiro[3.5]nonane or a more pliable chain—profoundly influences a PROTAC's physicochemical properties, the formation and stability of the critical ternary complex, and ultimately, the efficiency and selectivity of target protein degradation.[1] While flexible linkers offer synthetic tractability, there is a growing body of evidence suggesting that rigid linkers can lead to more potent and pharmacokinetically favorable degraders.

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., 2,5-Diazaspiro[3.5]nonane)
Conformational Freedom HighLow
Ternary Complex Formation Can adapt to various protein-protein orientations, but may incur an entropic penalty upon binding.[1]Pre-organizes the PROTAC into a bioactive conformation, potentially reducing the entropic penalty and leading to more stable ternary complexes.[1]
Degradation Efficiency Often a good starting point for identifying active degraders.Can lead to improved potency and selectivity.
Physicochemical Properties PEG linkers can improve solubility, while alkyl chains can increase lipophilicity.Can improve metabolic stability and other pharmacokinetic properties.
Synthetic Accessibility Generally easier and more straightforward to synthesize and modify.Can be more synthetically challenging to prepare.

Quantitative Performance Comparison

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies to illustrate the impact of linker rigidity on PROTAC performance.

Disclaimer: The following data is a synthesized comparison from multiple studies and is intended to be illustrative of general trends. It is not a direct head-to-head comparison of a 2,5-diazaspiro[3.5]nonane-containing PROTAC with a flexible counterpart for the same biological target.

Table 1: Impact of Linker Type on Degradation Efficiency (DC50 and Dmax)

PROTAC System (Target-E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Reference
BET-VHLFlexible (Alkyl Chain)15>90[2]
BET-VHLRigid (Piperazine-based)<5>95[2]
Androgen Receptor-CRBNFlexible (PEG)Active at 3 µM-[1]
Androgen Receptor-CRBNRigid (Piperidine/Piperazine)Potent degrader-[1]

Table 2: Influence of Linker Type on Physicochemical and Pharmacokinetic Properties

PROTACLinker TypePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Reference
Representative PROTACFlexible (PEG)Low to Moderate<10[1]
Representative PROTACFlexible (Alkyl)Moderate5-15[1]
ARV-110RigidImproved~30[1]
ARV-471RigidImproved~40[1]

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Synthesize PROTACs (Flexible vs. Rigid Linker) cell_culture Cell Culture and Treatment with PROTACs start->cell_culture pk_studies Pharmacokinetic Studies (Permeability, Stability) start->pk_studies western_blot Western Blot for Protein Degradation (DC50, Dmax) cell_culture->western_blot ternary_complex_assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) cell_culture->ternary_complex_assay data_analysis Data Analysis and Comparison western_blot->data_analysis ternary_complex_assay->data_analysis pk_studies->data_analysis conclusion Lead Optimization data_analysis->conclusion

A typical experimental workflow for comparing PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are generalized methodologies for key experiments.

Protocol 1: Western Blotting for Protein Degradation Analysis

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine DC50 and Dmax values.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTACs (both flexible and rigid linker versions) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples and denature by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Data Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (Time-Resolved FRET)

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

1. Reagents and Setup:

  • Purified, tagged versions of the protein of interest (e.g., His-tag) and the E3 ligase complex (e.g., GST-tag).

  • Fluorescently labeled antibodies that specifically recognize the tags (e.g., anti-His-Europium and anti-GST-Allophycocyanin).

  • Assay buffer and 384-well low-volume plates.

2. Assay Procedure:

  • Add the purified POI, E3 ligase, and a dilution series of the PROTAC to the wells of the assay plate.

  • Incubate to allow for ternary complex formation.

  • Add the fluorescently labeled antibodies and incubate to allow for antibody binding to the tagged proteins.

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET-compatible plate reader.

  • The FRET signal is generated when the donor (Europium) and acceptor (Allophycocyanin) are brought into proximity by the formation of the ternary complex.

  • Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

Conclusion and Future Perspectives

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, the incorporation of rigid scaffolds such as 2,5-diazaspiro[3.5]nonane presents a promising avenue towards enhanced potency and improved pharmacokinetic properties through conformational pre-organization. The systematic evaluation of a diverse range of linker architectures, including rigid spirocyclic systems, using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. Advances in computational modeling and structural biology will further aid in the rational design of linkers to unlock the next generation of highly effective PROTAC-based therapeutics.[1]

References

A Comparative Guide to 2,5-Diazaspiro[3.5]nonane-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 2,5-diazaspiro[3.5]nonane scaffold is an emerging motif in medicinal chemistry, valued for its inherent three-dimensional structure. This guide provides a comparative overview of its application in drug discovery, presenting its potential as a versatile building block for targeting a range of biological pathways. While comprehensive Structure-Activity Relationship (SAR) studies for this specific scaffold are not extensively published, this guide consolidates information from patent literature and highlights its potential in the development of novel therapeutics.

The introduction of spirocyclic scaffolds, such as 2,5-diazaspiro[3.5]nonane, is a key strategy to enhance the three-dimensionality of drug candidates. This can lead to improved physicochemical properties, including increased aqueous solubility and metabolic stability, when compared to traditional flat, aromatic structures. These characteristics are advantageous for developing drug candidates with better pharmacokinetic profiles.

Comparison with Alternative Scaffolds

The 2,5-diazaspiro[3.5]nonane core can be considered a bioisosteric replacement for other cyclic diamines, such as piperazine, or other diazaspiroalkanes. The rigid nature of the spirocyclic system offers a more defined orientation of substituents compared to the conformational flexibility of piperazine, which can lead to enhanced target-binding affinity and selectivity.

ScaffoldKey FeaturesKnown Applications
2,5-Diazaspiro[3.5]nonane Rigid 3D structure; two points of diversity.Claimed in patents for kinase and immune checkpoint inhibitors.
Piperazine Flexible six-membered ring; widely used.Broad, found in numerous approved drugs across various therapeutic areas.
2,6-Diazaspiro[3.3]heptane More compact and rigid spirocycle.Used to improve metabolic stability and solubility.
2,7-Diazaspiro[4.4]nonane Different ring sizes in the spiro system.Explored for various CNS and other targets.

Potential Biological Targets and Applications

Patent literature indicates the exploration of the 2,5-diazaspiro[3.5]nonane scaffold in the development of inhibitors for several important biological targets. The following table summarizes these potential applications, although specific biological activity data for compounds containing this exact scaffold are often not detailed in these documents.

Compound ClassBiological TargetTherapeutic Area
Substituted Pyrazolo[1,5-a]pyrazinesRET KinaseOncology
Tricyclic CompoundsJanus Kinase 1 (JAK1)Autoimmune Diseases, Oncology
Biphenyl Amide DerivativesProgrammed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) InteractionImmuno-oncology

Experimental Protocols

While specific synthetic routes for elaborated 2,5-diazaspiro[3.5]nonane-containing drug candidates are proprietary, a general approach to the synthesis of a related diazaspiro[3.5]nonane core is presented below, based on published procedures for analogous spirocyclic amines. This provides a foundational method for researchers interested in exploring this scaffold.

Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane

A novel and efficient synthesis of orthogonally protected spirocyclic amines has been described. This multi-step synthesis allows for the selective functionalization of the two nitrogen atoms, making it a versatile building block for medicinal chemistry. The key steps typically involve the construction of the spirocyclic core followed by the introduction and manipulation of protecting groups.

Visualizing Biological Pathways

To illustrate the biological context of the targets for which 2,5-diazaspiro[3.5]nonane-containing compounds have been investigated, the following diagrams depict the relevant signaling pathways.

PD1_Pathway cluster_APC APC cluster_T_Cell T-Cell APC Antigen Presenting Cell (APC) T_Cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruitment TCR TCR TCR->Activation Signal 1 MHC MHC MHC->TCR Antigen Presentation PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT Dephosphorylation RAS_MEK_ERK RAS/MEK/ERK Pathway SHP2->RAS_MEK_ERK Inhibition PI3K_AKT->Inhibition Inhibition of Proliferation & Survival RAS_MEK_ERK->Inhibition Inhibition of Cytokine Release

PD-1/PD-L1 Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

JAK-STAT Signaling Pathway

Safety Operating Guide

Proper Disposal of Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for structurally similar compounds and are intended to ensure safe handling and compliance with hazardous waste regulations.

Hazard Identification and Safety Data

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related compound, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, indicates several hazards.[1][2] Users should handle this compound with the assumption that it possesses similar properties.

GHS Hazard Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[2]
Hazardous to the Aquatic Environment, Long-Term Hazard3H412: Harmful to aquatic life with long lasting effects[1]

Experimental Protocols: Disposal Procedures

Proper disposal is critical to ensure laboratory safety and environmental protection. The following step-by-step protocol should be followed.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Gloves: Wear protective gloves.[2][3]

  • Eye Protection: Wear safety glasses or goggles.[2][3]

  • Lab Coat: Wear a lab coat or other protective clothing.[2][3]

  • Respiratory Protection: If there is a risk of generating dust, wear a dust respirator.[2][3]

Disposal of Uncontaminated and Contaminated Material

  • Segregation: Keep the waste chemical separate from other waste streams.

  • Containerization:

    • Place the this compound waste into a clean, dry, and sealable container.[3]

    • Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Storage:

    • Store the sealed container in a well-ventilated area, away from incompatible materials.[3]

    • Keep the container tightly closed.[3]

  • Waste Collection:

    • Dispose of the contents and container at an authorized hazardous or special waste collection point.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Area Evacuation and Alert:

    • Evacuate non-essential personnel from the immediate area.

    • Alert others in the vicinity of the spill.

  • Ventilation: Ensure the area is well-ventilated.[2]

  • Containment: Prevent the spill from entering drains or water courses.[3]

  • Cleanup:

    • For Dry Spills: Use dry clean-up procedures to avoid generating dust.[3] Carefully sweep or vacuum the material. Place the collected material into a sealed, labeled container for disposal.[3]

    • For Wet Spills: Absorb the spill with an inert material (e.g., sand, diatomite). Shovel the absorbed material into a labeled container for disposal.[2]

  • Decontamination: Wash the spill area thoroughly with soap and water.[3]

  • Disposal: Dispose of the cleanup materials as hazardous waste, following the procedures outlined above.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Identify Waste (this compound) B Assess Contamination A->B C Uncontaminated Material (Expired, Off-spec) B->C No D Contaminated Material (Spill residue, used labware) B->D Yes E Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->E D->E F Segregate Waste E->F G Place in a Labeled, Sealed Container F->G H Store in a Ventilated Area G->H I Arrange for Hazardous Waste Collection H->I J End: Proper Disposal I->J

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Required Personal Protective Equipment:

Protection TypeSpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves.
Skin and Body Protection Impervious clothing.
Respiratory Protection Suitable respirator.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] This is crucial to avoid inhalation of any dust or fumes.[2]

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above. This includes safety goggles, protective gloves, and a lab coat or other impervious clothing.

  • Preventing Contamination: Do not eat, drink, or smoke in the area where the chemical is handled or stored.[1][2] Always wash hands thoroughly with soap and water after handling.[2] Contaminated work clothes should be laundered separately before reuse.[2]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated place.[2][3] It should be stored away from incompatible materials and foodstuff containers.[2][3] The storage area should be locked up.[1][2][3]

  • Spill Management: In case of a spill, immediately evacuate the area. For dry spills, use dry clean-up procedures to avoid generating dust.[2] Collect the residue and place it in a sealed container for disposal.[2] For wet spills, use an absorbent material to contain the spill and then clean the area with large amounts of water.[2] In either case, ensure that the spilled material does not enter drains or waterways.[2][3]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedure:

  • Waste Collection: All waste materials containing this compound, including empty containers and contaminated materials, should be collected in suitable, labeled, and closed containers.[3]

  • Regulatory Compliance: Dispose of the contents and container in accordance with all local, state, and federal regulations.[1] This may involve sending the waste to an authorized hazardous or special waste collection point.[2]

  • Environmental Protection: Under no circumstances should the chemical be discharged into the environment, drains, or water courses.[3]

By adhering to these safety and logistical guidelines, laboratory professionals can handle this compound safely and effectively, minimizing risks and ensuring a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.